Ethiin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17795-08-3 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-ethylsulfinylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-2-10(9)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 |
InChI Key |
CSZTZFUEOCFFJH-YGVKFDHGSA-N |
SMILES |
CCS(=O)CC(C(=O)O)N |
Isomeric SMILES |
CCS(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCS(=O)CC(C(=O)[O-])[NH3+] |
melting_point |
157-159°C |
physical_description |
Solid |
Synonyms |
ethiin S-ethylcysteine sulfoxide |
Origin of Product |
United States |
Historical Trajectories and Seminal Contributions in Ethyne Chemistry
Early Discoveries and Nomenclature of Acetylene (B1199291)
The initial discovery of ethyne (B1235809) is attributed to Edmund Davy in 1836. adamsgas.co.ukwikipedia.orgnewworldencyclopedia.org He identified it as a "new carburet of hydrogen" during experiments aimed at isolating potassium metal. wikipedia.orgnewworldencyclopedia.org This involved heating potassium carbonate with carbon at high temperatures, producing potassium carbide (K₂C₂) which, upon reaction with water, released the novel gas. wikipedia.org
Ethyne was later rediscovered in 1860 by the French chemist Marcellin Berthelot, who is credited with coining the name "acétylène". adamsgas.co.ukwikipedia.orgnewworldencyclopedia.org Berthelot's early work also involved synthesizing the gas by passing vapors of organic compounds through a red-hot tube and by sparking electricity through mixtures of cyanogen (B1215507) and hydrogen gases. adamsgas.co.ukwikipedia.org He was also able to form acetylene directly by passing hydrogen between the poles of a carbon arc. adamsgas.co.ukwikipedia.orgnewworldencyclopedia.org
The nomenclature of ethyne follows the IUPAC system, where the suffix "-yne" indicates the presence of a carbon-carbon triple bond. wikipedia.orglibretexts.orglearnchem.net While ethyne is the systematic name, acetylene remains widely used, particularly in industrial contexts. wikipedia.orglibretexts.orglearnchem.net
Pioneering Investigations in Acetylene Chemical Transformations
Early investigations into the chemical transformations of acetylene revealed its high reactivity due to the presence of the triple bond. acs.org Marcelin Berthelot's work in 1866 included the polymerization of acetylene. researchgate.netethernet.edu.et These initial efforts in polymerization were continued by other scientists, leading to the production of a polymeric material termed "cuprene" by Paul Sabatier in 1900. researchgate.netethernet.edu.et
A significant advancement in acetylene chemistry came with the work of J. Walter Reppe at BASF, beginning in the 1920s. basf.comacs.orgosti.gov Reppe's pioneering research focused on safely handling acetylene at higher pressures (up to 200 atmospheres), which was previously considered highly dangerous due to its volatility and explosive properties at elevated pressures. basf.comacs.orgosti.gov This work laid the foundation for "Reppe chemistry," opening up a vast new field of reactions. basf.comacs.org Between 1934 and 1938, Reppe conducted research on four fundamental reaction types: vinylation, ethynylation, cyclization, and carbonylation. basf.comosti.gov These reactions enabled the synthesis of a wide variety of chemical compounds, contributing significantly to the production of materials like plastics, solvents, and synthetic rubber. basf.comacs.org
Examples of early acetylene reactions include:
Addition of hydrogen halides (hydrohalogenation) to form vinyl derivatives. allen.in For instance, the reaction of acetylene with HCl in the presence of a catalyst yields vinyl chloride (C₂H₃Cl). allen.in
Reaction with halogens (halogenation) to form haloalkenes or dihaloalkanes. allen.in
Hydration, which historically was catalyzed by mercury salts and produced acetaldehyde (B116499) (C₂H₄O). wikipedia.org
Reaction with formaldehyde (B43269) to form 1,4-butanediol. allen.in
The polymerization of acetylene to produce polyacetylene, and the discovery in the 1970s that doped polyacetylene could be electrically conductive, was a significant development, leading to the 2000 Nobel Prize in Chemistry awarded to Hideki Shirakawa, Alan MacDiarmid, and Alan Heeger for their work on conductive polymers. researchgate.netethernet.edu.etamazon.com
Evolution of Sustainable Ethyne Production Methodologies: Academic Perspectives
Historically, the primary method for producing acetylene on a commercial scale involved the hydrolysis of calcium carbide (CaC₂). wikipedia.orgnewworldencyclopedia.orgacs.orgfirstsuperspeedway.com This reaction, discovered by Friedrich Wöhler in 1862, became commercially viable after Thomas Willson developed a method for producing calcium carbide in large quantities in 1892. wikipedia.orgnewworldencyclopedia.orgacs.orgfirstsuperspeedway.com Calcium carbide production requires high temperatures, typically around 2000 °C, usually in an electric arc furnace, from calcium oxide and carbon (coke). wikipedia.orgnewworldencyclopedia.org
The reaction is: CaC₂ + 2 H₂O → C₂H₂ + Ca(OH)₂ wikipedia.org
While this method was dominant for many years, particularly in regions with strong coal-based chemical industries, its reliance on energy-intensive calcium carbide production and fossil fuels has driven the search for more sustainable alternatives. doshisha.ac.jpwikipedia.orgdoshisha.ac.jp
Academic research has explored various routes for more sustainable ethyne production. One approach involves the partial combustion or cracking of hydrocarbons, such as methane. adamsgas.co.uknewworldencyclopedia.orgosti.gov This method, developed in the 1930s and 1950s, involves high temperatures (around 1150 °C for acetylene) and offers an alternative to the calcium carbide route. osti.govbritannica.com
More recently, academic efforts have focused on utilizing carbon dioxide (CO₂) as a feedstock for acetylene synthesis, aligning with the goals of carbon recycling and reducing reliance on fossil fuels. doshisha.ac.jpdoshisha.ac.jp Japanese researchers have proposed an electrochemical process using high-temperature molten salts to produce calcium carbide from CO₂, which then reacts with water to yield acetylene. doshisha.ac.jpdoshisha.ac.jp This method has shown high current efficiency and produces calcium carbide free of sulfur and phosphorus impurities often found in the traditional method. doshisha.ac.jp
Another area of academic research involves the development of new catalytic processes for acetylene transformations that are more sustainable. This includes exploring catalysts based on non-noble metals and utilizing renewable energy sources like sunlight for reactions such as the conversion of acetylene to ethylene (B1197577). unipd.itukri.org Research teams are developing photocatalytic methods using cobalt-based catalysts for the selective semi-hydrogenation of acetylene to polymer-grade ethylene, demonstrating high selectivity and complete conversion under mild conditions using light as the energy source. unipd.it
Here is a summary of historical production methods:
| Production Method | Key Reactants | Discovery/Development Period | Notes |
| Calcium Carbide Hydrolysis | Calcium Carbide, Water | Discovered 1862, Commercialized 1892 wikipedia.orgnewworldencyclopedia.orgacs.orgfirstsuperspeedway.com | Energy-intensive calcium carbide production, historically significant. wikipedia.orgnewworldencyclopedia.org |
| Hydrocarbon Cracking/Partial Combustion | Methane, Other Hydrocarbons, Oxygen | Developed 1930s-1950s osti.gov | High-temperature process. osti.govbritannica.com |
| Electrochemical (from CO₂) | Carbon Dioxide, Water, Metal Ions | Recent academic research doshisha.ac.jpdoshisha.ac.jp | Sustainable approach, utilizes CO₂ feedstock. doshisha.ac.jpdoshisha.ac.jp |
Advanced Synthetic Methodologies for Ethyne and Its Derivatives
Novel Catalytic and Non-Catalytic Routes to Ethyne (B1235809) Production
The traditional synthesis of ethyne has often been associated with high energy consumption and environmental concerns. Consequently, significant research has been directed towards developing novel catalytic and non-catalytic methods for its production, emphasizing sustainability and efficiency.
Green chemistry principles are increasingly being integrated into the synthesis of fundamental chemical building blocks like ethyne. These approaches aim to minimize waste, reduce energy usage, and utilize renewable feedstocks. A notable strategy involves the electrochemical conversion of carbon dioxide (CO2), a potent greenhouse gas, into valuable chemical products, including ethyne. This method not inly provides a sustainable pathway to ethyne but also contributes to carbon capture and utilization efforts.
Recent studies have demonstrated the feasibility of producing ethyne from CO2 through electrochemical processes in molten salts. researchgate.net This innovative approach circumvents the reliance on fossil fuels, which are the primary feedstocks in conventional methods like the calcium carbide process and thermal cracking. researchgate.net The electrochemical method can achieve high current efficiency, making it a promising avenue for a sustainable acetylene-based chemical industry. researchgate.net
Another green approach focuses on the utilization of biomass. For instance, biochar can be efficiently converted to ethyne through an electrolytic synthesis of solid calcium carbide in molten salts. mdpi.com This process boasts high carbon efficiency and avoids the formation of hazardous byproducts often associated with traditional methods. mdpi.com
The development of novel catalysts is also a cornerstone of greener ethyne synthesis. These catalysts are designed to improve reaction efficiency, reduce energy requirements, and enable the use of more environmentally friendly reactants. chemicalbook.com The overarching goal is to create synthetic pathways that are not only economically viable but also aligned with the principles of sustainable development.
Electrochemical methods are at the forefront of sustainable ethyne production, primarily through the generation of calcium carbide as an intermediate. Traditional thermal methods for producing calcium carbide are energy-intensive, requiring temperatures around 2200°C. rsc.org In contrast, electrochemical routes offer a more energy-efficient alternative that can be powered by renewable electricity sources. rsc.org
One such pathway involves the electrolysis of molten salts containing calcium oxide and a carbon source, such as biochar. mdpi.com In this process, carbon is reduced at the cathode to form calcium carbide, while oxygen is evolved at an inert anode. mdpi.com This method not only operates at a lower temperature (around 973 K) but also achieves nearly 100% carbon efficiency. mdpi.com Furthermore, the electrochemical process can remove impurities like sulfur and phosphorus from the carbon source, leading to the production of high-purity ethyne upon hydrolysis of the calcium carbide. mdpi.com
Researchers have also developed a cyclic electrochemical strategy that can produce ethyne from various carbon sources, including CO2 and methane. mdpi.com This process utilizes a lithium-mediated cycle where an active lithium metal surface is electrochemically generated. This lithium then reacts with the carbon source to form lithium carbide (Li2C2), which is subsequently hydrolyzed to produce ethyne and regenerate the lithium hydroxide (B78521) for the next cycle. mdpi.com This innovative approach avoids the formation of common side products and represents a significant step towards the electrochemical synthesis of carbon-carbon coupled products from greenhouse gases. mdpi.com
Recent advancements have also demonstrated a two-step electrolysis process for synthesizing ethyne from CO2 with high efficiency. researchgate.net In the first step, carbon is electrodeposited from CO2 onto an electrode. In the second step, this carbon is selectively converted to calcium carbide, which is then hydrolyzed to produce ethyne. researchgate.net This method has achieved a remarkable current efficiency of 92%. researchgate.net
| Electrochemical Method | Carbon Source | Key Features | Reported Efficiency |
| Molten Salt Electrolysis | Biochar | High carbon efficiency, impurity removal | ca. 100% carbon efficiency mdpi.com |
| Lithium-Mediated Cycle | CO2, CH4, Carbon | Avoids common side products | ~15% current efficiency to acetylene (B1199291) from CO2 rsc.orgmdpi.com |
| Two-Step Electrolysis | CO2 | High selectivity | 92% current efficiency researchgate.net |
Comprehensive Functionalization Strategies of the C≡C Triple Bond of Acetylene
The high electron density and reactivity of the carbon-carbon triple bond in acetylene make it a versatile building block in organic synthesis. A wide array of functionalization strategies have been developed to transform acetylene into more complex and valuable molecules.
Vinylation, the addition of a molecule across the triple bond of acetylene to form a vinyl group, is a fundamental transformation in organic chemistry. Advanced processes have been developed to improve the efficiency, selectivity, and substrate scope of these reactions.
The nucleophilic addition of alcohols and phenols to ethyne, a reaction pioneered by Favorskii, is an industrially significant method for the synthesis of vinyl ethers. mdpi.com This process, known as vinylation, typically requires basic catalysts and can be performed using either gaseous acetylene or calcium carbide as an in situ source of acetylene. mdpi.com The reaction proceeds via the formation of an alcoholate anion, which then attacks the acetylene molecule. mdpi.com
Modern advancements in this area have focused on developing more efficient and practical catalytic systems. The use of superbasic systems, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH-DMSO), has been shown to be highly effective for the vinylation of a wide range of alcohols and phenols. mdpi.compleiades.online
To circumvent the challenges associated with handling gaseous acetylene under high pressure, the use of calcium carbide as a solid acetylene source has gained significant traction. mdpi.com This approach is safer, more convenient for laboratory-scale synthesis, and allows for precise stoichiometric control. mdpi.com The efficiency of this method can be further enhanced by the addition of potassium fluoride (B91410) (KF), which plays a dual role in mediating the surface renewal of calcium carbide particles and activating the C≡C bond towards nucleophilic attack. rsc.orgresearchgate.net This fluoride-mediated approach allows for the vinylation of a broad scope of hydroxyl-containing substrates under milder conditions. rsc.org
| Substrate Type | Acetylene Source | Catalytic System | Key Advantages |
| Alcohols & Phenols | Gaseous Acetylene | KOH-DMSO | High efficiency, broad scope mdpi.compleiades.online |
| Alcohols & Phenols | Calcium Carbide | K2CO3/KOH/DMSO with KF | Safer, convenient, enhanced reactivity rsc.orgmdpi.comresearchgate.net |
| Alcohols & Phenols | Calcium Carbide | Cs2CO3-DMSO | Effective for phenols mdpi.com |
The synthesis of N-vinyl compounds through the addition of nitrogen-containing nucleophiles to acetylene is a crucial process for the production of valuable monomers and intermediates. A prominent example is the synthesis of N-vinylindole from the reaction of indole (B1671886) with acetylene in the presence of a base like potassium hydroxide. mdpi.com
The vinylation of 2-pyrrolidone with acetylene to produce N-vinyl pyrrolidone (NVP) is another industrially important transformation. researchgate.net This reaction is typically catalyzed by the potassium salt of 2-pyrrolidone. chemicalbook.com To address the safety concerns associated with the use of acetylene, this synthesis has been successfully implemented in microreactors. researchgate.net This not only mitigates the risk of acetylene decomposition but also enhances gas-liquid mass transfer, leading to improved selectivity. researchgate.net
Recent research has also explored the use of homogeneous phosphine (B1218219) catalysts for the synthesis of N-vinyl compounds from the reaction of NH-compounds with acetylene. carla-hd.decarla-hd.de These catalytic systems offer alternative routes to N-vinyl derivatives with potentially improved efficiency and substrate scope. The development of new synthetic methods for N-vinylformamide, for instance, has explored various routes, including the pressurized catalytic addition of formamide (B127407) to acetylene. google.com
| N-Heterocycle | Acetylene Source | Catalyst/Conditions | Product |
| Indole | Gaseous Acetylene | Potassium Hydroxide | N-vinylindole mdpi.com |
| 2-Pyrrolidone | Gaseous Acetylene | Potassium Pyrrolidone / Microreactor | N-vinyl pyrrolidone researchgate.netchemicalbook.com |
| Cyclic NH-compounds | Gaseous Acetylene | Homogeneous Phosphine Catalyst | N-Vinyl Compounds carla-hd.decarla-hd.de |
| Formamide | Gaseous Acetylene | Pressurized Catalysis | N-vinylformamide google.com |
Advanced Vinylation Processes with Acetylene
Vinyl Chalcogenide Synthesis Utilizing Ethyne
The synthesis of vinyl chalcogenides, particularly vinyl thioethers, can be achieved using ethyne, often sourced from calcium carbide for safer handling in laboratory settings. rsc.org A metal-free pathway allows for the efficient synthesis of vinyl thioesters by reacting thiocarboxylic acids with ethyne generated in situ from calcium carbide. This method provides a simple and environmentally benign procedure that proceeds under mild conditions and can be scaled up for gram-scale synthesis from inexpensive starting materials. rsc.org The reaction avoids the risks and technical difficulties associated with handling high-pressure ethyne gas. rsc.org
The process involves the nucleophilic addition of a thiol to the ethyne triple bond. This vinylation reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion that subsequently attacks the ethyne molecule. nih.gov
Synthesis of Vinyl Thioesters from In Situ Generated Ethyne
| Reactant 1 | Reactant 2 (Ethyne Source) | Key Feature | Advantage |
|---|---|---|---|
| Thiocarboxylic Acids | Calcium Carbide (CaC₂) | Metal-free pathway | Environmentally benign, mild conditions, scalable rsc.org |
Contemporary Cross-Coupling Reactions Involving Acetylene
Cross-coupling reactions are fundamental in forming carbon-carbon bonds, and ethyne is a key building block in these transformations. The Sonogashira cross-coupling, discovered in 1975, is a prominent method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comresearchgate.net This reaction can be adapted for ethyne gas to produce symmetric diaryl ethynes. mdpi.com For instance, the palladium-catalyzed Sonogashira coupling of ethyne with methyl 4-iodobenzoate (B1621894) yields 4,4'-(1,2-ethynediyl)-bisbenzoic acid, a monomer used in liquid crystalline polymer synthesis. mdpi.com
A significant challenge in using ethyne directly is controlling the selectivity between the desired mono-substituted terminal alkyne and the di-substituted product. mdpi.com This issue can be addressed by using flow reactors, which improve gas/liquid interfacial contact, leading to enhanced reactivity and selectivity. mdpi.com Another challenge is the competing oxidative homocoupling of alkynes (Glaser-Hay coupling), which requires oxygen-free conditions to minimize byproduct formation. researchgate.net
Recent advancements include milder cross-coupling protocols. One such development involves the reaction of palladium salts with alkynyllithium reagents, which forms powerful cross-coupling catalysts. researchgate.net These catalysts are effective for coupling a wide range of electron-rich and electron-deficient aryl chlorides with various alkyl and aryl alkynes. researchgate.net Additionally, palladium-catalyzed cross-coupling of arylboronic acids or their pinacol (B44631) esters with ethyne derived from calcium carbide provides a straightforward route to diaryl ethynes in satisfactory yields. mdpi.com
Overview of Acetylene Cross-Coupling Reactions
| Reaction Name | Catalyst System | Typical Substrates | Key Features/Challenges |
|---|---|---|---|
| Sonogashira Coupling | Palladium complex and Copper(I) salt | Aryl/vinyl halides | Well-established; requires oxygen-free conditions to prevent Glaser homocoupling. mdpi.comresearchgate.net |
| Palladium-Catalyzed Suzuki-Type Coupling | Palladium complex | Arylboronic acids/esters | Allows use of calcium carbide as an ethyne source. mdpi.com |
| Murahashi-Feringa Type Coupling | Palladium salts with alkynyllithium reagents | Aryl chlorides | Milder conditions; applicable to electron-rich and -deficient aryl chlorides. researchgate.net |
Ethynylation Strategies: Carbonyl and Imine Additions of Acetylene
Ethynylation, the addition of an acetylide anion to an electrophile, is a powerful method for synthesizing substituted alkynes. nih.gov The addition of ethyne to carbonyl compounds (aldehydes and ketones) is a classic example, known as the Favorskii reaction, which is typically base-catalyzed. nih.govacs.org In this reaction, a base deprotonates ethyne to form an acetylide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. acs.orgnih.gov This process is highly effective for producing propargyl alcohols. researchgate.net
The reaction can be performed using various catalytic systems. For the ethynylation of formaldehyde (B43269) to produce 1,4-butynediol, copper-based catalysts are often employed. nih.gov Cuprous species, specifically cuprous acetylide formed in situ, are considered the active species. nih.gov The addition of promoters like magnesium oxide (MgO) can enhance catalytic performance by providing basic sites that facilitate the dissociation of ethyne, making the acetylenic carbon strongly nucleophilic. nih.gov
For more complex substrates, enantioselective additions are highly desirable. The Carreira group developed a method for the enantioselective addition of terminal alkynes to aldehydes using a combination of zinc(II) trifluoromethanesulfonate, (+)-N-methylephedrine, and triethylamine. thieme-connect.de This protocol is advantageous as all reagents are commercially available, and it is even amenable to ethyne itself, producing chiral propargylic alcohols. thieme-connect.de The reaction proceeds through the formation of a zinc acetylide, which attacks the aldehyde. thieme-connect.de Similar strategies have been applied to the alkynylation of imine derivatives. thieme-connect.de
Catalytic Systems for Ethynylation of Carbonyls
| Catalyst/Reagent System | Carbonyl Substrate | Product Type | Key Feature |
|---|---|---|---|
| Base (e.g., KOH, NaOH) | Aldehydes, Ketones | Propargylic Alcohols | Classic Favorskii reaction. nih.govacs.org |
| Copper-based catalysts (e.g., CuO-MgO) | Formaldehyde | 1,4-Butynediol | Synergistic effect between Cu⁺ species and basic sites. nih.gov |
| Zn(OTf)₂ / (+)-N-methylephedrine / Et₃N | Aliphatic Aldehydes | Chiral Propargylic Alcohols | Highly enantioselective addition. thieme-connect.de |
| Tin(II) salts / Amine bases | Aldehydes, Ketones | Propargylic Alcohols | Forms tin acetylides for effective addition. thieme-connect.de |
Hydrofunctionalization Reactions of Ethyne
The hydrochlorination of ethyne to produce vinyl chloride is a crucial industrial process that has traditionally relied on toxic mercury-based catalysts. acs.org The search for environmentally benign alternatives has led to detailed mechanistic studies of catalysts based on other metals, such as platinum and ruthenium. acs.orgresearchgate.net
Using a mechanically preactivated K₂PtCl₄ catalyst, density functional modeling combined with experimental data has provided significant insights. acs.orgacs.org The catalytic cycle involves the π-coordination of an ethyne molecule to a vacant site on the platinum complex. acs.orgresearchgate.net The rate-limiting step is the chloroplatination of this π-coordinated ethyne by an HCl molecule, which forms a β-chlorovinyl Pt(II) derivative. acs.orgresearchgate.net This step proceeds via an attack by the chlorine atom of HCl on a carbon of the coordinated ethyne, resulting exclusively in a trans (anti)-addition product, consistent with experimental observations. acs.orgresearchgate.net A neighboring platinum complex facilitates this transformation by donating a chloride ligand to bind the released proton, forming a new HCl molecule, highlighting a cooperative mechanism. acs.orgacs.org The calculated kinetic isotope effect (KIE) for HCl/DCl is approximately 3.1, which is in close agreement with the experimentally determined value of 3.7. acs.orgresearchgate.net
Studies with ruthenium-based catalysts show that the synergistic effect between the ruthenium ion and associated ligands plays a vital role. researchgate.net The electronic structure of the supported metal catalyst can be regulated to achieve high catalytic performance. researchgate.net
Key Mechanistic Steps in Pt(II)-Catalyzed Acetylene Hydrochlorination
| Step | Description | Significance |
|---|---|---|
| 1. π-Coordination | Ethyne binds to a coordination vacancy on the Pt(II) center. acs.org | Formation of the active π-acetylene complex. researchgate.net |
| 2. Chloroplatination (Rate-Limiting) | HCl attacks the coordinated ethyne, forming a β-chlorovinyl Pt(II) intermediate. acs.orgresearchgate.net | Results in exclusive trans-addition; involves cooperative effect from an adjacent Pt site. acs.orgacs.org |
| 3. Protonolysis | The Pt-C σ-bond is cleaved by a proton to release vinyl chloride. | Regenerates the active catalyst for the next cycle. researchgate.net |
The catalytic cycle is understood to proceed through several key steps, analogous to other transition-metal-catalyzed hydroacylations. nih.gov These steps generally include:
Oxidative addition of the aldehyde C-H bond to the Rh(I) center.
Coordination of the ethyne molecule.
Insertion of the alkyne into the rhodium-hydride bond.
Reductive elimination to form the final ketone product and regenerate the Rh(I) catalyst.
For the hydroacylation of ethyne, the oxidative addition of the aldehyde to the Rh(I) complex is considered the rate-determining step. worldscientific.com The study also suggests that for ethyne, a hydrogen transfer reaction and the C-C bond-forming reaction may co-exist. worldscientific.com The solvent effect in the hydroacylation of ethyne is noted to be greater than that in the hydroacylation of ethene. worldscientific.com
Energetics of Rh(I)-Catalyzed Hydroacylation
| Substrate | Total Reaction Energy | Rate-Determining Step |
|---|---|---|
| Ethyne | -122 kJ/mol (Exothermic) worldscientific.com | Oxidative addition of aldehyde worldscientific.com |
| Ethene | -54 kJ/mol (Exothermic) worldscientific.com | Oxidative addition of aldehyde worldscientific.com |
The bromoboration of ethyne with boron tribromide (BBr₃) is a complex reaction whose stereochemical outcome has been the subject of detailed experimental and theoretical investigation. nih.govmdpi.com Unlike other alkynes that typically yield syn-addition products, the reaction with ethyne often results in the thermodynamically more stable anti-adduct. mdpi.comresearchgate.net
Mechanistic studies have revealed that the process is not straightforward. nih.gov While a syn-addition mechanism via a four-center transition state is possible, polar anti-addition and radical mechanisms are also postulated. nih.govmdpi.com These alternative pathways are often triggered by the presence of hydrogen bromide (HBr), which is an unavoidable impurity in BBr₃ and can also facilitate the Z/E isomerization of the product. nih.govresearchgate.net
Mechanisms in Acetylene Bromoboration
| Proposed Mechanism | Addition Type | Key Features |
|---|---|---|
| Concerted Addition | syn | Proceeds through a four-center transition state. nih.govmdpi.com |
| Polar Addition | anti | Triggered by HBr; favored by solvents supporting polar transition states. nih.govmdpi.com |
| Radical Addition-Elimination | Isomerization (Z → E) | Involves bromine radical attack and subsequent C-C bond rotation. mdpi.comnih.gov |
Cyclization Reactions with Acetylene as a Core Building Block
Cyclization reactions utilizing ethyne, also known as acetylene, as a fundamental component represent a powerful strategy in organic synthesis for the construction of cyclic and heterocyclic systems. The high degree of unsaturation in the ethyne molecule provides a rich platform for a variety of transformations, enabling the formation of diverse molecular architectures.
Ethyne and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds through cycloaddition reactions. These reactions are atom-efficient methods for creating five- and six-membered rings, which are prevalent motifs in pharmaceuticals, natural products, and materials science.
One of the most common approaches involves the [3+2] cycloaddition of 1,3-dipoles with ethyne or its derivatives. For instance, azomethine ylides, generated from the thermal or photochemical ring-opening of aziridines, react with alkynes to furnish various substituted pyrroles and other nitrogen-containing heterocycles. acs.org The reaction of 2-benzotriazolylaziridine with diethylacetylene dicarboxylate at elevated temperatures yields a pyrrole (B145914) derivative in high yield. acs.org Similarly, diazo compounds can undergo 1,3-dipolar cycloaddition with alkynes to produce pyrazoles. frontiersin.org
The synthesis of oxygen-containing heterocycles can also be achieved using ethyne. For example, the cycloaddition of 1,3-butadiynes with water, catalyzed by copper or palladium complexes, provides a direct route to 2,5-disubstituted furans. nih.gov Sulfur-containing heterocycles, such as thiophenes, can be synthesized from the reaction of 1,3-butadiynes with sodium sulfide. nih.gov
Furthermore, metal-mediated [2+2+2] cycloadditions involving two alkyne units and a nitrile lead to the formation of pyridines. cu.edu.eg This method is highly valuable for constructing substituted pyridine (B92270) rings, a core structure in many biologically active molecules. The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate, which then incorporates the nitrile. cu.edu.eg
The following table summarizes some examples of heterocyclic compounds synthesized from ethyne and its derivatives.
| Reactants | Catalyst/Conditions | Heterocyclic Product |
| 2-Benzotriazolylaziridine, Diethylacetylene dicarboxylate | 100 °C | Pyrrole derivative acs.org |
| Diazo compounds, Alkynes | Lewis acid or transition metals | Pyrazole frontiersin.org |
| 1,3-Butadiynes, Water | CuI, 1,10-phenanthroline, KOH | 2,5-Disubstituted furan (B31954) nih.gov |
| 1,3-Butadiynes, Na₂S·9H₂O | - | 2,5-Disubstituted thiophene (B33073) nih.gov |
| Diynes, Nitriles | Metal catalyst | Pyridine cu.edu.eg |
The cyclotrimerization of acetylene is a [2+2+2] cycloaddition reaction that yields benzene (B151609), a fundamental aromatic compound. wikipedia.org This transformation is highly exergonic but faces a significant kinetic barrier, necessitating the use of a metal catalyst. wikipedia.org The reaction was first reported by Marcellin Berthelot in 1866, who observed the formation of benzene from acetylene at high temperatures. sci-hub.se However, it was the discovery by Walter Reppe in the 1940s that nickel compounds could effectively catalyze this reaction at milder conditions that opened the door for its practical application. wikipedia.org
A variety of transition metals, including cobalt, titanium, palladium, and copper, have been shown to catalyze acetylene cyclotrimerization. sci-hub.senih.gov The mechanism generally involves the formation of a metal-alkyne complex, followed by the oxidative coupling of two acetylene molecules to form a metallacyclopentadiene intermediate. cu.edu.egwikipedia.org This intermediate then reacts with a third acetylene molecule to form the benzene ring and regenerate the active catalyst. cu.edu.eg
Recent research has focused on improving the selectivity and efficiency of this reaction. For instance, it has been discovered that a silver surface, Ag(111), can catalyze the cyclotrimerization of acetylene to benzene with 100% selectivity. nih.govosti.gov This high selectivity is attributed to the dense packing of acetylene on the silver surface, which facilitates the formation of a crucial C4 intermediate. nih.gov Density functional theory (DFT) calculations have supported this, showing that the energy barrier for the formation of this intermediate decreases as acetylene coverage on the surface increases. nih.govosti.gov
Carbocatalysis, using materials like graphene with carbene active centers, has also emerged as a metal-free alternative for acetylene cyclotrimerization. acs.org Computational studies suggest that the reaction proceeds through reversible spin density oscillations that facilitate product formation and regenerate the active sites. acs.org
The table below provides an overview of different catalytic systems used for acetylene cyclotrimerization.
| Catalyst | Key Features | Benzene Selectivity |
| Nickel Compounds | First effective catalysts for this reaction. wikipedia.org | Varies |
| Pd, Pd alloys, Cu surfaces | Active for acetylene cyclotrimerization, but not 100% selective. nih.govosti.gov | Not 100% |
| Ag(111) surface | Achieves 100% selectivity to benzene. nih.govosti.gov | 100% nih.govosti.gov |
| Graphene with carbene centers | Metal-free catalytic system. acs.org | High |
| Co, Pd, Cr on α-Al₂O₃ | Catalyst with high acetylene conversion and benzene selectivity. google.com | Up to 90% or more google.com |
Catalytic Carbonylation Reactions of Ethyne
Catalytic carbonylation of ethyne involves the reaction of acetylene with carbon monoxide and a nucleophile, such as water or an alcohol, to produce α,β-unsaturated carboxylic acids or their esters. researchgate.net This process is a significant atom-economic route for the synthesis of valuable chemicals like acrylic acid and its derivatives. researchgate.net
The reaction is typically catalyzed by transition metal complexes, with nickel and palladium being the most extensively studied. magtech.com.cn The early work by Reppe utilized nickel carbonyl, Ni(CO)₄, as a catalyst, although its high toxicity posed significant challenges. google.com Subsequent developments led to the use of nickel salts in combination with copper halides as more practical catalytic systems. google.com
In one process for acrylic acid synthesis, the reaction of acetylene, carbon monoxide, and water is carried out in tetrahydrofuran (B95107) at elevated temperature and pressure using nickel bromide as a catalyst. chemicalbook.com Alternatively, using nickel carbonyl as the source of carbon monoxide allows for milder reaction conditions. chemicalbook.com
Palladium-based catalysts have also been shown to be effective for the carbonylation of ethyne. magtech.com.cn These reactions can proceed through an oxidative carbonylation pathway, where the metal catalyst is reoxidized by an external oxidant. mdpi.com For example, PdI₂-based catalysts have been employed in the oxidative dialkoxycarbonylation of alkynes to produce maleic diesters. mdpi.com
Research has also explored the use of heterogeneous catalysts to overcome the challenges associated with separating homogeneous catalysts from the reaction products. researchgate.netmagtech.com.cn Nickel oxide-silica core-shell catalysts have demonstrated higher turnover frequency and yield in acetylene hydroxycarbonylation compared to commercial nickel oxide catalysts. researchgate.net
The following table summarizes different catalytic systems and conditions for the carbonylation of ethyne.
| Product | Catalyst System | Reaction Conditions |
| Acrylic Acid | Nickel Bromide | ~200°C, 6-20 MPa in Tetrahydrofuran chemicalbook.com |
| Acrylic Acid | Nickel Carbonyl | Milder conditions chemicalbook.com |
| Acrylic Acid | Ni₂O₃ and Cupric Bromide | Optimal conditions yield high space-time-yield researchgate.net |
| Acrylic Acid | Nickel Carboxylate and Copper Halide with Methanesulfonic acid and organic phosphine ligands | 150-250°C, 5-10 MPa google.com |
| Maleic Diesters | PdI₂/KI | Oxidative dialkoxycarbonylation mdpi.com |
Selective Hydrogenation of Ethyne in Excess Ethylene (B1197577) Feedstocks
The selective hydrogenation of trace amounts of ethyne in ethylene-rich streams is a critical purification step in the production of polymer-grade ethylene. researchgate.netresearchgate.net Ethyne acts as a poison for the catalysts used in ethylene polymerization, so its concentration must be reduced to parts-per-million levels. utwente.nl The challenge lies in hydrogenating ethyne to ethylene without significantly converting the valuable ethylene to ethane (B1197151). utwente.nlresearchgate.net
Palladium-based catalysts are the industry standard for this process due to their high activity and selectivity. utwente.nltandfonline.comtandfonline.com The selectivity of these catalysts is often attributed to a combination of thermodynamic and kinetic factors. utwente.nlresearchgate.net Ethyne adsorbs more strongly to the palladium surface than ethylene, leading to its preferential hydrogenation. researchgate.net
The reaction mechanism is complex and is believed to involve different types of active sites on the catalyst surface. utwente.nlresearchgate.net It is generally accepted that the hydrogenation occurs in a stepwise manner, with ethyne first being converted to ethylene, which can then be further hydrogenated to ethane. utwente.nl A direct pathway from ethyne to ethane has also been identified but is considered a minor route. utwente.nl
The performance of palladium catalysts can be influenced by several factors, including palladium particle size, the presence of promoters, and the formation of carbonaceous deposits (green oil). tandfonline.comtandfonline.com These deposits can create specific active sites that are highly selective for the hydrogenation of ethyne to ethylene. tandfonline.comtandfonline.com The addition of promoters, such as silver or gold, can also enhance selectivity by modifying the electronic properties of the palladium.
Carbon monoxide (CO) is sometimes intentionally added to the feed in small amounts to improve selectivity. utwente.nl CO competes with ethylene for adsorption on the active sites, thereby inhibiting the further hydrogenation of ethylene to ethane. utwente.nl
The table below details various aspects of the selective hydrogenation of ethyne.
| Catalyst Type | Promoter/Modifier | Key Findings |
| Palladium-based | None | High activity and selectivity for ethyne hydrogenation. utwente.nl |
| Palladium-based | Carbonaceous deposits | Create selective active sites for ethylene formation. tandfonline.comtandfonline.com |
| Palladium-based | Carbon Monoxide (CO) | Increases selectivity towards ethylene by competing with ethylene for active sites. utwente.nl |
| Palladium-based | Copper (Cu) | Can improve selectivity. utwente.nl |
In Depth Mechanistic Investigations and Reaction Kinetics of Ethyne Transformations
Elucidation of Elementary Reaction Steps in Gas Phase and Solution for Ethyne (B1235809)
Elementary reaction steps involving ethyne in the gas phase and solution have been studied to understand its intrinsic reactivity. In the gas phase, the pyrolysis of acetylene (B1199291) at temperatures above 1500 K is primarily initiated by the homolytic fission of the C–H bond, producing an ethynyl (B1212043) radical (C₂H) and a hydrogen atom. osti.gov However, below approximately 1500 K, this reaction is too slow to be the main initiation step, and self-reaction of acetylene is hypothesized to initiate the process, although the molecular mechanism is still debated. osti.gov
Reactions in the gas phase can differ significantly from those in solution due to the absence of solvent effects and counterions, which can stabilize intermediates and transition states. For instance, studies on the reaction of the ethenium cation (C₂H₅⁺) with ethyne in the gas phase have elucidated several reaction pathways leading to various products, including C₃H₃⁺ and CH₄, and C₄H₅⁺ and H₂. mdpi.com Theoretical calculations have helped map the potential energy surface and identify intermediates and transition states for these gas-phase ion-molecule reactions. mdpi.com
In solution, the acidity of terminal alkynes like ethyne is significantly influenced by solvation, which stabilizes the resulting acetylide anions. libretexts.org While ethyne is a stronger acid than water in the gas phase, this is reversed in aqueous solution due to the large solvation energies of ions. libretexts.org This difference in acidity impacts reactions involving the deprotonation of ethyne in various media.
Studies on the reaction of silylene (SiH₂) with ethyne in the gas phase have investigated the elementary steps involved, including the initial formation of silirene (B14465999), which rapidly isomerizes to ethynylsilane. nih.govacs.org Reversible formation of vinylsilylene is also considered an important process in this system. nih.govacs.org
Detailed Analysis of Reaction Pathways and Transition State Structures
Detailed analysis of reaction pathways and the characterization of transition state structures provide critical insights into how bonds are broken and formed during ethyne transformations. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the geometry and energy of transition states and intermediates. sciforum.netnih.govrsc.orgresearchgate.netnih.govmdpi.comresearchgate.net
For example, theoretical studies on the reaction of ozone with acetylene have explored both concerted (Criegee mechanism) and nonconcerted (DeMore mechanism) addition pathways, calculating the geometry and energy of their respective transition states. researchgate.net These studies indicated a competition between the two mechanisms. researchgate.net
In the context of catalytic reactions, understanding transition states is crucial for designing more efficient catalysts. Studies on the selective hydrogenation of acetylene on palladium catalysts have involved formulating competing mechanisms and deriving kinetic equations based on rate-determining step methods, which implicitly rely on the energy profiles including transition states. acs.org
The cyclotrimerization of acetylene mediated by transition metal atoms has been studied theoretically to identify intermediates and transition states along the reaction pathway leading to benzene (B151609). nih.gov These studies have shown that the reaction proceeds through the formation of a metallacycle intermediate. nih.gov
Transition states are characterized by having one imaginary frequency, corresponding to the reaction coordinate. sciforum.net The activation energy, the energy difference between the reactants and the transition state, is a key parameter determining the reaction rate. sciforum.netopenstax.org
Advanced Studies on Catalytic Mechanisms in Ethyne Chemistry
Catalysis plays a vital role in many ethyne transformations, enabling reactions to occur under milder conditions and with improved selectivity. Advanced studies delve into the specific mechanisms by which different catalysts activate ethyne and facilitate its reactions.
Metal-Catalyzed Transformations of Acetylene
Transition metals are widely used as catalysts for a variety of ethyne transformations, including hydrogenation, cyclization, and functionalization reactions. The mechanism often involves the coordination of ethyne to the metal center, activating the triple bond for subsequent reactions. acs.orgnih.gov
In the selective hydrogenation of acetylene to ethylene (B1197577) over supported palladium catalysts, the mechanism is often described by sequential hydrogen additions. mdpi.com Studies suggest a mechanism involving a single active site where both acetylene and ethylene can adsorb and react with adsorbed hydrogen atoms. acs.orgmdpi.com The strong adsorption of acetylene on the catalyst surface can lead to negative reaction orders with respect to acetylene concentration. mdpi.com
Metal-catalyzed cyclotrimerization of acetylene to benzene involves the formation of metallacycle intermediates. nih.govnih.gov For example, studies on copper surfaces have shown that benzene formation proceeds via a statistically random associative mechanism. nih.gov
Other metal-catalyzed reactions include the functionalization of alkynes with organoboron reagents, which can involve mechanisms such as transmetalation and insertion of the alkyne into a metal-carbon bond. acs.org Copper-catalyzed C-H activation of terminal alkynes for amidation has also been reported, potentially involving the coordination of copper to the amino group and subsequent steps. nih.gov
Superbase-Promoted Reactions of Ethyne and its Derivatives
Superbasic media, such as KOH/DMSO systems, can significantly enhance the reactivity of ethyne by promoting its deprotonation, generating acetylide anions. colab.wsnih.govresearchgate.net These highly nucleophilic species can then readily react with various electrophiles.
Superbase-promoted additions of ethyne to carbonyl compounds (aldehydes and ketones) are synthetically important reactions, leading to propargyl alcohols. colab.wsnih.govmdpi.com The mechanism involves the nucleophilic addition of the acetylide anion to the carbonyl carbon. colab.ws In some cases, complex cascade transformations can occur in superbasic media, leading to the formation of carbo- and heterocycles through a series of additions and isomerizations. nih.govnih.govmdpi.com
Superbase-promoted addition of acetylene gas to the C=N bond of imines has also been developed, providing a transition metal-free route to propargylamines. colab.wsresearchgate.net This reaction involves the nucleophilic attack of acetylenic carbanions on the C=N bond. colab.wsresearchgate.net
Enzymatic Catalysis: Mechanism of Tungsten-Dependent Acetylene Hydratase
Acetylene hydratase (AH) is a unique bacterial enzyme that catalyzes the non-redox hydration of acetylene to acetaldehyde (B116499). wikipedia.orgnih.govpnas.org This enzyme is notable for containing tungsten as its metal center, coordinated by molybdopterin co-factors, a cysteine residue, and a water molecule. wikipedia.orgnih.gov
Mechanistic studies, including quantum chemical calculations, have been employed to elucidate the reaction mechanism of AH. nih.gov A proposed mechanism involves the acetylene substrate displacing a W-coordinated water molecule, followed by nucleophilic attack by a water molecule assisted by an ionized aspartate residue (Asp13) at the active site. nih.gov Asp13 is thought to play a key role in activating the water molecule for nucleophilic attack. nih.govwikipedia.orgpnas.org Proton transfer steps involving Asp13 are also crucial in the subsequent isomerization of the vinyl alcohol intermediate to acetaldehyde. nih.gov The tungsten center is directly involved in binding and activating acetylene and providing electrostatic stabilization to transition states and intermediates. nih.gov
The active site of AH contains a distorted octahedral tungsten center and a [4Fe-4S] cluster. wikipedia.orgnih.govpnas.org The [4Fe-4S] cluster is believed to help maintain the tungsten in the W(IV) oxidation state, which is considered the active state for this non-redox reaction. wikipedia.orgnih.gov
Kinetic Analysis of Ethyne Reactions: Pressure, Temperature, and Isotope Effects
Kinetic studies provide quantitative information about reaction rates and how they are influenced by parameters such as pressure, temperature, and isotopic substitution. This information is vital for understanding reaction mechanisms and developing predictive models.
The rate constants of elementary reaction steps can be calculated based on transition state theory. mdpi.com Pressure, temperature, and the presence of a bath gas can significantly affect reaction rates, particularly in gas-phase reactions where collisional energy transfer is important. nih.govacs.orgosti.gov Reactions can exhibit pressure-dependent kinetics in the falloff region between low and high-pressure limits. osti.gov
Temperature affects reaction rates through the Arrhenius equation, which relates the rate constant to the activation energy. nih.govaip.org Higher temperatures generally lead to faster reaction rates due to a larger fraction of molecules possessing sufficient energy to overcome the activation barrier.
Isotope effects, where the reaction rate changes upon substitution of an atom with its isotope (e.g., hydrogen with deuterium), can provide valuable information about the transition state structure and the involvement of specific bonds in the rate-determining step. nih.govacs.orgpsu.edu Kinetic isotope effects have been observed in reactions of silylene with ethyne and deuterated ethyne, providing insights into the reaction mechanism and the nature of intermediates. nih.govacs.orgpsu.edu For example, significant kinetic isotope effects were observed in the reaction of silylene with C₂H₂ and C₂D₂, consistent with a scrambling mechanism involving reversible ring opening of a silirene intermediate. psu.edu
In the selective hydrogenation of acetylene, kinetic studies have determined reaction orders with respect to reactants like acetylene and hydrogen, providing insights into their adsorption and reaction on the catalyst surface. acs.orgmdpi.comutwente.nl For instance, a negative reaction order for acetylene in some cases indicates strong adsorption of acetylene on the catalyst. mdpi.com
Studies on the reaction of atomic hydrogen with acetylene have determined the reaction order and activation energy, indicating a first-order dependence on both atomic hydrogen and acetylene concentrations. aip.org
This article focuses on computational and theoretical chemistry studies concerning Ethyne (Acetylene), a fundamental hydrocarbon with a triple bond. These studies employ various quantum chemical methods to understand its electronic structure, reactivity, and interactions with other molecules and surfaces.
Computational and Theoretical Chemistry Studies on Ethyne Systems
Quantum Chemical Modeling of Electronic Structure and Reactivity in Acetylene (B1199291) Quantum chemical methods are essential for describing the electronic structure of acetylene, which is characterized by its strong triple bond and diffuse pi electron system. These methods allow for the calculation of molecular properties such as geometries, energies, vibrational frequencies, and reactivity descriptors.
Density Functional Theory (DFT) Studies on Ethyne (B1235809) and its Interactions Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure based on the electron density.diva-portal.orgDFT offers a good balance between computational cost and accuracy, making it suitable for studying larger systems and more complex interactions involving ethyne.diva-portal.orgDFT studies have investigated the interaction of ethyne with various molecules, including van der Waals complexes with benzene (B151609), to assess the performance of different functionals and basis sets for describing non-covalent interactions.aip.orgresearchgate.netnih.govDFT has also been applied to study the reactivity of ethyne, such as in Rh(I)-catalyzed hydroacylation reactions, calculating intermediates, transition states, and reaction energies.worldscientific.com
Adsorption Mechanisms of Ethyne on Catalyst Surfaces (e.g., Zeolites, Metals) via DFT DFT is a powerful tool for studying the adsorption of molecules on surfaces, providing insights into the interaction mechanisms and energetics relevant to heterogeneous catalysis. DFT calculations have been used to investigate the adsorption of ethyne on various catalyst surfaces, including metal clusters and intermetallic compounds. Studies have explored the interaction of ethyne with bare and hydrogenated iridium clusters, simulating species formed during hydrogenation reactions and analyzing their stability and electronic structure.rsc.orgDFT has also been applied to study the semi-hydrogenation of ethyne on intermetallic Ga-Pd compounds, addressing electronic effects on catalytic selectivity.mpg.deTheoretical studies using DFT have also investigated the interaction of acetylene with a palladium atom, analyzing the π-coordinated interaction and binding energies.tandfonline.comWhile the search results did not provide specific data tables for adsorption energies of ethyne on zeolites, DFT is a common method for such studies due to its ability to handle periodic systems and surface interactions.
Example Data Table (Illustrative - based on reported findings, not directly from a single source table):
| System | Method | Basis Set | Interaction Energy (kcal/mol) | Reference |
| Ethyne-Benzene Complex (T-shaped) | CCSD(T)/CBS | Extrapolated | -2.73 | researchgate.net |
| Acetylene-Nitrosyl Hydride (1:1) | MP2 | aug-cc-pVTZ | -0.72 to -1.91 (approx. from kJ/mol) | researchgate.net |
| Pd-Acetylene Complex | Theoretical | - | -11.68 (approx. from kJ/mol) | tandfonline.com |
Detailed research findings from these computational studies provide valuable information on the nature of bonding, energy landscapes of reactions, and the influence of the chemical environment on ethyne's behavior. For instance, studies on acetylene complexes highlight the importance of C-H...π and O-H...π interactions in stabilizing these structures. rsc.orgmdpi.comaip.org Investigations into catalytic reactions reveal the energetics of intermediates and transition states, helping to understand reaction mechanisms and predict product selectivities. worldscientific.comrsc.org
DFT in Catalytic Reaction Mechanism Elucidation for Acetylene
DFT calculations have been extensively applied to investigate the mechanisms of catalytic reactions involving acetylene. These studies aim to understand the elementary steps, transition states, and energy barriers involved in transforming acetylene into various products.
For instance, DFT has been used to study the mechanism of acetylene hydrochlorination, a key reaction for producing vinyl chloride. acs.orgrsc.orgresearchgate.netrsc.org Studies have explored this reaction over different catalysts, including gold-based catalysts and metal chlorides like RuCl₃, AuCl₃, and HgCl₂. acs.orgrsc.orgresearchgate.netrsc.org DFT calculations have helped to elucidate reaction pathways, such as sequential adsorption of reactants, hydrogen transfer, and chlorine atom transfer. rsc.org They have also been used to investigate catalyst deactivation mechanisms, like the deactivation of AuCl₃ catalysts in acetylene hydrochlorination. acs.org
DFT studies have also contributed to understanding selective acetylene hydrogenation on supported metal clusters, such as Pd₄ clusters on TiO₂ supports (anatase and rutile). aip.org These calculations can reveal how the support material influences the catalyst's activity and selectivity by affecting the binding energies of adsorbed species and the activation energies of different hydrogenation steps. aip.org The Horiuti-Polanyi mechanism, involving sequential hydrogenation steps, is often considered in these DFT investigations. aip.org
Furthermore, DFT has been employed to study the cyclotrimerization of acetylene to benzene over catalysts like the Phillips Cr(II)/silica catalyst. nih.gov These studies can explore different potential energy surfaces (singlet, triplet, quintet) and identify energetically favorable reaction pathways and transition states. nih.gov
Intermolecular Interactions and Van der Waals Complexes of Ethyne: DFT Computations
DFT computations are valuable for studying the intermolecular interactions and van der Waals complexes formed by ethyne. These interactions are crucial in various chemical and physical processes, including solvation, adsorption, and molecular recognition.
DFT, often with empirical dispersion corrections (DFT-D), has been used to investigate complexes of ethyne with other molecules, such as benzene. nih.govaip.orgresearchgate.net These studies aim to accurately describe the binding energies and geometries of these weakly interacting systems. Different DFT functionals and basis sets are tested and compared against higher-level ab initio methods like CCSD(T) to assess their performance in capturing van der Waals interactions involving ethyne. aip.orgresearchgate.net
Studies on ethyne-benzene complexes, for example, have explored different structural arrangements and calculated interaction energies to understand the nature of the noncovalent forces at play. aip.orgresearchgate.net DFT-D methods have shown good agreement with experimental and high-level theoretical results for binding energies and intermolecular distances in various molecular complexes, including those involving ethyne. nih.gov
Theoretical Prediction of Reaction Energetics and Profiles for Acetylene Transformations
Theoretical methods, predominantly DFT, are widely used to predict the reaction energetics and profiles for various transformations of acetylene. This involves calculating the energies of reactants, intermediates, transition states, and products to map out the reaction pathway and determine activation energies and reaction enthalpies.
Studies have focused on predicting energy profiles for reactions like acetylene hydrochlorination over different metal chloride catalysts, comparing theoretical activation energies with experimental data. researchgate.netresearchgate.net These calculations can highlight how different catalysts influence the energy landscape of the reaction. researchgate.netresearchgate.net
Theoretical predictions have also been made for free radical isomerizations in reactions involving acetylene, such as acetylene bromoboration. nih.gov Comparing DFT results with other methods like MP2 helps assess the accuracy of different theoretical approaches in describing the energy profiles of such reactions. nih.gov
Furthermore, theoretical calculations have been applied to study the energy profiles of acetylene hydration reactions catalyzed by materials like defective graphene. researchgate.net These studies can identify adsorption sites and reaction sites and determine the activation barriers for the transformation. researchgate.net
Predicting reaction energetics and profiles is essential for understanding reaction mechanisms, identifying rate-determining steps, and designing more efficient catalysts or reaction conditions for acetylene transformations.
Computational Spectroscopic Predictions for Ethyne and its Complexes
Computational methods are employed to predict the spectroscopic properties of ethyne and its complexes, which can aid in the interpretation of experimental spectra and the characterization of molecular structures and bonding.
DFT is commonly used to predict vibrational spectra, such as IR spectra, of ethyne and its complexes with metal ions. aip.orgacs.orgnih.gov By comparing predicted spectra for different structural isomers with experimental photodissociation action spectra, researchers can determine the preferred coordination structures of ethyne in these complexes. acs.orgnih.gov For example, computational studies have helped characterize the structures and bonding in Pt⁺(C₂H₂)n complexes by comparing calculated and experimental IR spectra in the C-H stretching region. acs.orgnih.gov These studies can reveal the nature of metal-ligand interactions, such as cation-π bonding, and how the coordination of ethyne affects its vibrational modes. acs.org
Computational methods can also be used to predict rotational spectroscopic constants, which can be compared with experimental data from techniques like broadband rotational spectroscopy to determine the precise geometries of ethyne-containing complexes. researchgate.net Studies on complexes like C₂H₂···AgCl have used ab initio calculations, such as CCSD(T), to complement rotational spectroscopy data and characterize the distortion of the ethyne molecule upon complex formation. researchgate.net
Computational spectroscopic predictions are valuable tools for structural characterization and understanding the electronic structure and bonding in ethyne and its various complexes.
Development of Advanced Computational Methodologies for Acetylenic Compounds
The study of acetylenic compounds, including ethyne, often drives the development and application of advanced computational methodologies. These efforts aim to improve the accuracy, efficiency, and scope of theoretical calculations for systems containing triple bonds and their associated reactivity and interactions.
Developing and refining DFT functionals and basis sets is an ongoing area of research, with a focus on accurately describing properties relevant to acetylenic compounds, such as reaction energies, transition states, and noncovalent interactions. nih.govaip.orgchemrxiv.org The challenges in accurately modeling van der Waals interactions in larger systems containing acetylenes, for example, motivate the development of improved dispersion-inclusive DFT methods. chemrxiv.org
Advanced computational techniques are also being developed and applied to study complex reaction mechanisms involving acetylenic compounds, including those catalyzed by transition metals. acs.orgrsc.orgresearchgate.netrsc.orgaip.orgnih.gov This includes methodologies for exploring potential energy surfaces, locating transition states, and incorporating effects like spin crossover in catalytic cycles. nih.gov
Furthermore, computational methods are being integrated with other techniques, such as machine learning, to accelerate the discovery and characterization of novel acetylenic compounds and predict their properties. acs.org The increasing ubiquity of theoretical and computational methods in chemistry education also highlights the development of computational tools and resources for studying compounds like acetylene. acs.org
The continuous development of advanced computational methodologies is crucial for pushing the boundaries of what can be accurately and efficiently studied for acetylenic compounds, leading to deeper insights into their chemistry and potential applications.
Advanced Spectroscopic Characterization of Ethyne and Its Molecular Complexes
Rotational Spectroscopy for High-Resolution Structural Determination of Ethyne (B1235809) Complexes
Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is a high-resolution technique used to determine the precise structures of gas-phase molecules and their weakly bound complexes. By analyzing the rotational transitions of a molecule, researchers can obtain rotational constants (A, B, and C) and centrifugal distortion constants, which provide detailed information about its geometry and internal dynamics.
Studies employing pulsed-nozzle, Fourier-transform microwave spectroscopy have been used to investigate complexes involving ethyne. For instance, the ground-state rotational spectrum of the ethyne-iodine monochloride (C₂H₂···ICl) complex has been observed. rsc.org Using a fast-mixing nozzle to prevent premature reaction, rotational constants and halogen nuclear quadrupole coupling constants were determined for different isotopomers (C₂H₂···I³⁵Cl, C₂H₂···I³⁷Cl, and C₂D₂···I³⁵Cl). rsc.org The analysis of these constants revealed a planar, T-shaped equilibrium geometry with C₂ᵥ symmetry, where ethyne acts as the bar of the "T". rsc.org In this complex, ethyne functions as a π electron donor to the iodine atom of ICl, which acts as the electron acceptor. rsc.org The zero-point distance between the center of the ethyne π-bond and the iodine atom was determined to be 3.115(1) Å. rsc.org Analysis of the nuclear quadrupole coupling constants indicated a small transfer of electron density from the ethyne π bond to iodine and from iodine to chlorine upon complex formation. rsc.org The intermolecular stretching force constant was determined to be 12.2(1) Nm⁻¹, indicating a weakly bound complex. rsc.org
Another example is the complex formed between ethyne and silver acetylide (C₂H₂⋅⋅⋅AgCCH), studied using both chirped-pulse and Fabry-Perot cavity versions of Fourier-transform microwave spectroscopy. aip.org Rotational and centrifugal distortion constants were determined for several isotopologues. aip.org This complex also exhibits a planar, T-shaped C₂ᵥ geometry where the ethyne subunit binds to the silver atom through its π electrons. aip.org The distance of the silver atom from the center of the ethyne triple bond was found to be 2.2104(10) Å in the r₀ geometry. aip.org Notably, the ethyne molecule undergoes a measurable distortion upon coordination, with the C≡C bond elongating and the CCH angles deviating from linearity. aip.org The intermolecular force constant for this complex was determined to be 59(4) N m⁻¹, suggesting it is significantly more strongly bound than analogous hydrogen- and halogen-bonded complexes. aip.orgresearchgate.net
These studies highlight the ability of rotational spectroscopy to provide precise structural parameters and insights into the nature of bonding in ethyne-containing molecular complexes.
Vibrational Spectroscopy (e.g., FTIR) in Adsorption Studies of Ethyne on Materials
Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for studying the adsorption of molecules on material surfaces. By analyzing the changes in the vibrational modes of a molecule upon adsorption, information can be obtained about its interaction with the surface, its orientation, and the formation of new chemical bonds.
FTIR spectroscopy has been used to investigate the interaction of ethyne with various materials, including zeolites. For example, the adsorption of ethyne on vacuum-dehydrated CuNaY zeolite has been studied using FTIR spectroscopy and density functional theory calculations. acs.org The FTIR spectra showed characteristic bands for adsorbed ethyne that were shifted compared to the free molecule, indicating interaction with the zeolite surface. acs.org Specifically, bands corresponding to the symmetry-forbidden ν₁ (CC stretching) and symmetric ν₂ (CH stretching) modes in the free molecule became allowed upon adsorption, appearing in pairs at shifted frequencies. acs.org The allowed antisymmetric ν₃ (CH stretching) mode also appeared at a lower wavenumber. acs.org These shifts to lower wavenumbers suggest a weakening of the C≡C and C-H bonds upon adsorption. acs.org The presence of paired bands was attributed to ethyne adsorbed on two inequivalent Cu⁺ adsorption sites within the zeolite. acs.org Population analysis indicated a net charge transfer from the ethyne molecule to the zeolite. acs.org
FTIR spectroscopy is particularly useful for studying adsorption and desorption processes on solid surfaces, providing insights into molecular interactions under different conditions. nih.govbohrium.com While the provided search results focus on ethyne adsorption on zeolites, FTIR is broadly applicable to studying ethyne interactions with various materials, including supported metal catalysts. bohrium.comacs.org The sensitivity and resolution of techniques like Infrared Reflection-Absorption Spectroscopy (IRAS), a form of FTIR, make them suitable for studying interactions between metal substrates and adsorbed molecules, even at low coverages. bohrium.com
Electron Microscopy Techniques for Catalysts in Ethyne Chemistry
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are crucial for characterizing the morphology, size, and dispersion of catalysts used in chemical reactions involving ethyne. These techniques provide real-space images of catalyst structures at high resolution, which is essential for understanding the relationship between catalyst structure and catalytic performance.
In the context of ethyne chemistry, electron microscopy is frequently used to characterize catalysts for reactions such as the selective hydrogenation of ethyne to ethene. For example, TEM has been used to study the dispersion and particle size of palladium (Pd) nanoparticles supported on different materials like Al₂O₃, SiO₂, and MCM-41, used as catalysts for high-concentration ethyne hydrogenation. royalsocietypublishing.org The results showed that catalysts with smaller and more uniformly dispersed Pd particles, such as Pd/MCM-41, exhibited higher ethene yields. royalsocietypublishing.org
Electron microscopy, including Scanning Transmission Electron Microscopy (STEM), is also employed to characterize the structure and morphology of more complex oxide catalysts used in related reactions, such as the oxidative dehydrogenation of ethane (B1197151) (although this is not directly ethyne chemistry, the techniques are relevant to catalyst characterization). rsc.orgrsc.org These studies utilize techniques like High-Angle Annular Dark-Field STEM (HAADF-STEM) and in situ electron tomography to understand the morphology, pore structure, and active sites of the catalysts. rsc.orgrsc.org While direct examples focusing solely on ethyne catalysis using these advanced in situ techniques were not prominently found in the search results, the application of TEM and SEM for characterizing the size, dispersion, and morphology of metal nanoparticles and supports in ethyne-related catalytic processes is well-established.
Photoelectron Spectroscopy in Elucidating Ethyne Ionization and Chemisorption
Photoelectron spectroscopy (PES), including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique that provides information about the electronic structure, ionization energies, and chemical state of molecules, both in the gas phase and adsorbed on surfaces. UPS typically probes valence electrons, while XPS probes core electrons.
Photoelectron spectroscopy has been used to study the ionization of gaseous ethyne and its chemisorption on surfaces. The photoelectron spectrum of gaseous ethyne, induced by UV radiation, shows distinct peaks corresponding to the ionization potentials of its valence orbitals. libretexts.org The fine structure observed in these spectra is due to vibrational excitation in the resulting ions. libretexts.org High-resolution measurements of the C 1s core-level photoelectron spectrum of gaseous ethyne at varying photon energies have been analyzed to study the energy dependence of ionization cross-sections and investigate phenomena like shape resonances. pradeepresearch.org
In chemisorption studies, UPS is a valuable tool for measuring the energy levels of occupied valence electrons of both the adsorbate (ethyne) and the substrate. aip.org Changes in the UPS spectra upon adsorption provide insights into the chemical state and bonding of the adsorbed species. aip.org While direct examples of UPS studies specifically on ethyne chemisorption on various surfaces were not extensively detailed in the provided snippets, the general principles apply. UPS can help identify the chemical nature of the adsorbed species and understand the nature of the bonding interaction by comparing the spectra of the adsorbed molecule to its gas-phase counterpart. aip.org This includes observing shifts in ionization features due to chemical bonding, charge transfer, and screening effects from the substrate. aip.org XPS (also known as ESCA - Electron Spectroscopy for Chemical Analysis) can provide information about the core electron levels, which are sensitive to the chemical environment of the atoms. libretexts.org This makes XPS particularly useful for characterizing the chemical state of carbon atoms in adsorbed ethyne or reaction products on catalyst surfaces. libretexts.org
The combination of PES techniques allows for a comprehensive understanding of the electronic interactions that occur when ethyne interacts with surfaces, which is crucial for understanding chemisorption and catalytic processes.
Polymerization of Acetylene: Academic Research and Material Science Implications
Historical Development of Acetylene (B1199291) Polymerization and Polyacetylene
The history of acetylene polymerization stretches back to the 19th century. Early attempts to polymerize acetylene commenced in 1866 with the pioneering work of Marcelin Berthelot. researchgate.netspringerprofessional.deoup.com These initial endeavors, along with subsequent studies by various scientists, led to the production of a resinous substance that was collectively designated "cuprene" in 1900 by Paul Sabatier. researchgate.netspringerprofessional.deillinois.edu The precise composition and structure of cuprene were subjects of considerable debate, and it did not align with the highly conjugated polyacetylene recognized today. illinois.edu
The first successful synthesis of true linear, conjugated polyacetylene was achieved in 1955 by Giulio Natta. researchgate.netspringerprofessional.deillinois.edu Natta's methodology involved the catalytic polymerization of gaseous acetylene utilizing Ziegler-Natta type catalysts, such as combinations of triethylaluminum (B1256330) and titanium(IV) propoxide, which resulted in a black crystalline polymeric product. illinois.edu
A pivotal advancement occurred in the 1960s through the work of Sakuji Ikeda and Hideki Shirakawa at Tokyo Tech. This led to the serendipitous discovery of polyacetylene films by Shirakawa and Hyung Chick Pyun in Ikeda's laboratory in 1967. oup.comfupress.net This was a crucial development, as prior polymerization methods typically yielded insoluble powders. fupress.net The ability to synthesize polyacetylene as free-standing films was instrumental for further characterization and the subsequent discovery of its electrical conductivity. illinois.edu
The historical significance of polyacetylene was further solidified in 1977 when Hideki Shirakawa, Alan G. MacDiarmid, and Alan J. Heeger demonstrated that these films could attain metallic conductivity upon treatment with oxidizing agents like iodine or arsenic pentafluoride. researchgate.netspringerprofessional.deillinois.edu This groundbreaking research on electrically conductive polymers was recognized with the Nobel Prize in Chemistry in 2000. researchgate.netspringerprofessional.defupress.netwikipedia.org
Mechanisms of Polyacetylene Formation and its Derivatives
Polyacetylene can be synthesized with different structural isomers, primarily cis- and trans-polyacetylene, depending on the specific polymerization conditions, particularly the catalyst system employed and the reaction temperature. wikipedia.orgmdpi.com The polymerization can proceed via distinct mechanistic pathways.
One proposed mechanism is analogous to Ziegler-Natta polymerization, involving the insertion of the alkyne monomer into a metal-carbon bond. mdpi.com This insertion can occur in a cis-fashion, leading to the formation of a cis-polyene backbone. mdpi.com Another mechanism is the metathesis mechanism, which has been extended to acetylene polymerization and involves the formation of a metallacyclobutene intermediate. mdpi.com
Topochemical Polymerization of Crystalline Acetylene under High Pressure
Topochemical polymerization refers to solid-state reactions where the arrangement of monomer molecules within the crystal lattice dictates the structure of the resulting polymer. aip.orgresearchgate.netaip.orgopticsjournal.net Studies have investigated the topochemical polymerization of crystalline acetylene under high pressure conditions. aip.orgresearchgate.netaip.org
Acetylene has been shown to polymerize in the solid state under high pressure and low temperature. acs.org Research indicates that acetylene begins to polymerize in the solid state at a pressure of 12.5 GPa at 77 K, yielding cis-polyacetylene. acs.org Upon warming to 298 K, this polymer can undergo isomerization to the trans form. acs.org
Topochemical reactions are significantly influenced by the intermolecular distances within the crystal lattice. aip.orgresearchgate.netaip.orgopticsjournal.net An empirical observation suggests that for alkynes to undergo bonding at room temperature, the closest intermolecular C⋯C distance in the crystal should reach a threshold of approximately 3 Å. aip.orgresearchgate.netaip.orgopticsjournal.net Computational studies employing methods like Density Functional Theory (DFT) have explored this threshold and the reaction profile for the topochemical polymerization of acetylene under high pressure. aip.orgresearchgate.netaip.org These studies suggest that intermolecular bonding is initiated when an intrinsic threshold distance of 2.3 Å is achieved, with thermal displacement contributing to the observed empirical threshold of around 3 Å at room temperature. aip.orgopticsjournal.net
Plasma Polymerization of Ethyne (B1235809) for Film Deposition
Plasma polymerization is a technique utilized for depositing thin polymer films from gaseous monomers under the influence of a plasma environment. conicet.gov.armdpi.com This method frequently results in the formation of highly crosslinked structures that differ from the linear polymers obtained through conventional chemical synthesis. conicet.gov.ar Plasma polymerization of ethyne (acetylene) has been investigated for the deposition of thin films with tailored properties. conicet.gov.arresearchgate.net
Plasma polymer films can be deposited from acetylene, often in mixtures with other gases such as argon, using techniques like plasma-enhanced chemical vapor deposition (PECVD) with radiofrequency (RF) discharges. conicet.gov.arresearchgate.net These films can exhibit a highly branched chemical structure. conicet.gov.arresearchgate.net Studies have examined the kinetics of film growth and various film properties, including residual stress, deposition rate, optical properties, and surface roughness, which can be influenced by plasma parameters such as the duration of discharge pulses. researchgate.net The hydrogen content and film densities in plasma-polymerized acetylene films have also been characterized. researchgate.net
Plasma polymerization offers a one-step approach for producing dense films that exhibit good adhesion to a wide variety of substrates. conicet.gov.ar The properties of the resulting films, such as hydrophobicity, mechanical strength, and electronic characteristics, have been subjects of research. conicet.gov.ar
Fundamental Studies on Electrically Conductive Polyacetylenes
The discovery of electrical conductivity in doped polyacetylene catalyzed extensive fundamental research into its electronic properties and the underlying mechanisms of charge transport. researchgate.netspringerprofessional.dewikipedia.org In its undoped state, polyacetylene typically exhibits low electrical conductivity. wikipedia.orgtaylorandfrancis.com However, upon doping with oxidizing or reducing agents, its conductivity can increase dramatically by several orders of magnitude, reaching levels comparable to those of metals. researchgate.netspringerprofessional.dewikipedia.orgtaylorandfrancis.com
The electrical conductivity of polyacetylene is dependent on its structural isomerism and the doping process. wikipedia.org Trans-polyacetylene films generally exhibit higher conductivity than cis-polyacetylene films in the undoped state. wikipedia.org Doping leads to the generation of charge carriers, such as polarons, bipolarons, or solitons, which can migrate along and between the polymer chains. taylorandfrancis.com
Fundamental studies have explored the mechanisms of charge transport in doped polyacetylene, including phenomena like interchain hopping of charge carriers. taylorandfrancis.com While early theoretical models were often one-dimensional, detailed experimental studies on oriented polyacetylene films have revealed conductivity anisotropy, highlighting the importance of interchain transport pathways. taylorandfrancis.com
Formation of Polyynes and Carbyne-like Materials from Acetylene
Acetylene can serve as a precursor for the formation of other carbon-rich materials, including polyynes and structures resembling carbyne. Polyynes are linear carbon chains characterized by alternating single and triple bonds (-(C≡C)n-). wikipedia.orgpreprints.org Carbyne is an allotrope of carbon theorized to consist of a one-dimensional chain of carbon atoms, potentially with alternating single and triple bonds (polyyne structure) or cumulative double bonds (cumulene structure).
While diacetylene (butadiyne, H-(C≡C)₂-H) is the simplest compound containing two triple bonds and is considered the first member of the polyyne series, the formation of longer polyynes and carbyne-like materials from acetylene is an active area of research. wikipedia.org High-pressure polymerization of acetylene can lead to the formation of cis-polyacetylene and subsequently nano-graphane. aip.org The synthesis of extended linear carbon chains (carbyne) from acetylene under extreme conditions, such as high pressure, is also a subject of investigation in materials science due to the unique predicted properties of carbyne.
Inhibition Mechanisms of Acetylene and Methylacetylene in Ziegler-Natta Polymerization
Acetylene and methylacetylene (propyne) are frequently present as impurities in the raw materials used for the industrial production of polymers like polypropylene (B1209903) and polyethylene (B3416737) via Ziegler-Natta polymerization. mdpi.comresearchgate.netminciencias.gov.coresearchgate.net These impurities can significantly impair the efficiency of Ziegler-Natta catalysts and alter the properties of the resulting polymers by acting as inhibitors. mdpi.comresearchgate.netminciencias.gov.coresearchgate.netwikipedia.org
Computational studies, often employing Density Functional Theory (DFT), have been conducted to elucidate the inhibition mechanisms of acetylene and methylacetylene in Ziegler-Natta catalyzed polymerization, such as the polymerization of propylene (B89431). mdpi.comresearchgate.netminciencias.gov.coresearchgate.net These studies involve comparing the adsorption energies and activation energies of the inhibitor molecules with those of the monomer (e.g., propylene) on the catalyst surface to understand how inhibition occurs at the molecular level. mdpi.comresearchgate.netminciencias.gov.co
Research has demonstrated that both acetylene and methylacetylene can adsorb strongly to the active sites of Ziegler-Natta catalysts. mdpi.comresearchgate.netminciencias.gov.co Computational results indicate that the adsorption energies for acetylene and methylacetylene are substantially more negative (signifying stronger binding) compared to that of propylene. mdpi.comresearchgate.netminciencias.gov.co Furthermore, the calculated activation energies for the insertion of acetylene and methylacetylene into the metal-carbon bond of the growing polymer chain are lower than the activation energy for propylene insertion. mdpi.comresearchgate.netminciencias.gov.co
For instance, a computational study utilizing DFT reported the following values for adsorption and activation energies on a model Ziegler-Natta catalyst: mdpi.comresearchgate.netminciencias.gov.co
| Molecule | Adsorption Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Acetylene | -11.10 | 1.53 |
| Methylacetylene | -13.99 | 2.83 |
| Propylene | -0.31 | 28.36 |
Based on these computational findings, the inhibition reactions involving acetylene and methylacetylene are both kinetically and thermodynamically more favorable than the initial insertion of propylene, which explains their detrimental impact on the polymerization process. mdpi.comresearchgate.netminciencias.gov.co The strong adsorption and lower activation barriers for insertion enable these impurities to effectively occupy or react with the active catalyst sites, thereby reducing catalyst productivity and potentially becoming incorporated into the polymer chain, leading to undesirable changes in polymer properties. mdpi.comresearchgate.netminciencias.gov.co
Polyvinyl Ethers and N-Vinyl Derivatives as Polymer Precursors from Acetylene
The functionalization of acetylene's triple bond is a key strategy for synthesizing vinyl-containing monomers, which are essential for producing various polymeric materials. Among these, the synthesis of polyvinyl ethers and N-vinyl derivatives from acetylene holds significant academic and industrial importance.
Synthesis of Vinyl Ethers from Acetylene
The synthesis of vinyl ethers from alcohols and acetylene is a well-established reaction, historically developed by Walter Reppe and known as vinylation fiveable.mewikipedia.org. This process involves the nucleophilic addition of an alcohol to the carbon-carbon triple bond of acetylene. mdpi.comnih.gov The reaction typically requires a base catalyst, which deprotonates the alcohol to form an alkoxide anion. mdpi.comnih.gov This alkoxide then reacts with acetylene, leading to the formation of the corresponding vinyl ether. mdpi.comnih.gov
Industrially, this vinylation is often carried out under elevated pressures and temperatures in the presence of alkaline catalysts. mdpi.com However, research continues to explore more convenient and safer laboratory-scale procedures. Recent advancements include the use of calcium carbide (CaC₂) as a solid source of acetylene, which can be generated in situ, eliminating the need for handling gaseous acetylene under high pressure. mdpi.comnih.govmdpi.commdpi.com Superbasic systems, such as KOH-DMSO or Cs₂CO₃-DMSO, often with additives like KF, have been shown to facilitate the vinylation of various alcohols and phenols, including aliphatic alcohols, steroids, carbohydrates, and ferrocene-derived alcohols. mdpi.comnih.gov
The reaction mechanism generally involves the base interacting with the alcohol to form an alcoholate anion, which then reacts with acetylene to form a carbanion intermediate. mdpi.com This intermediate subsequently reacts with another molecule of alcohol or water to yield the vinyl ether. mdpi.com
Different process variations exist for the industrial production of vinyl ethers like ethyl vinyl ether (EVE) using the acetylene route, including continuous processes with homogeneous catalysts under high pressure or atmospheric pressure, and processes with solid catalysts under atmospheric pressure. chemicalbook.com Each method presents its own advantages and disadvantages regarding reaction rate, conversion, equipment requirements, energy consumption, safety, and product separation. chemicalbook.com
Synthesis of N-Vinyl Derivatives from Acetylene
The synthesis of N-vinyl derivatives, such as N-vinyl pyrrolidone (NVP), from nitrogen compounds and acetylene is another significant application of acetylene chemistry. mdpi.comnih.govchemicalbook.com Similar to vinyl ethers, N-vinyl compounds are valuable monomers for polymerization, yielding polymers with diverse applications. mdpi.comnih.govmdpi.com
The vinylation of nitrogen compounds with acetylene is also often achieved through base-catalyzed addition. mdpi.comnih.gov For instance, the reaction of indole (B1671886) with acetylene in the presence of potassium hydroxide (B78521) yields N-vinylindole. mdpi.comnih.gov The use of calcium carbide as a solid acetylene source has also proven effective for the vinylation of various nitrogen-containing heterocycles and amines, including pyrrole (B145914), pyrazole, indoles, carbazoles, and diarylamines. mdpi.commdpi.comresearchgate.net This approach offers advantages in terms of handling safety and simplified procedures compared to using gaseous acetylene. mdpi.commdpi.com
The synthesis of N-vinyl pyrrolidone (NVP) from 2-pyrrolidone and acetylene is a prominent example of this chemistry and is the primary industrial method for producing NVP globally. chemicalbook.comresearchgate.net This process, also known as the "Reppe reaction," utilizes alkali metal salts, typically KOH, as catalysts. chemicalbook.comresearchgate.netgoogle.comgoogle.com The reaction involves the formation of the potassium salt of 2-pyrrolidone, which acts as the catalytic species. chemicalbook.com The vinylation is carried out under pressure and elevated temperatures, often with acetylene diluted with nitrogen to enhance safety. chemicalbook.comgoogle.com
Recent academic research has explored the use of microreactors for the synthesis of N-vinyl pyrrolidone, demonstrating improved safety and efficiency by intensifying gas-liquid mass transfer and achieving high selectivity. researchgate.net
Material Science Implications
Polyvinyl ethers and N-vinyl derivatives produced from acetylene are crucial precursors for a wide range of polymeric materials with diverse applications. mdpi.comnih.gov
Polyvinyl ethers, formed by the polymerization of vinyl ethers, are utilized in various applications, including adhesives, coatings, and plastics. fiveable.megoogle.comgoogle.com The polymerization of vinyl ethers is typically initiated by Lewis acids. google.comwikipedia.org Research is ongoing to develop high-performance polyvinyl ether-based synthetic fluids using controlled cationic polymerization processes, which exhibit excellent lubricant properties. google.comgoogle.com The ability to tailor the structure of the alcohol precursor allows for the synthesis of polyvinyl ethers with varying polarities and properties. google.comgoogle.com
Polymers derived from N-vinyl derivatives, such as polyvinylpyrrolidone (B124986) (PVP) from N-vinyl pyrrolidone, have significant applications in various fields, including medicine, cosmetics, food, and coatings. mdpi.comnih.govchemicalbook.comresearchgate.netmdpi.com PVP, for instance, is known for its biocompatibility, water solubility, and ability to complex hydrophobic compounds, making it suitable for pharmaceutical applications like tablet binders, coatings, and drug delivery systems. mdpi.com N-vinyl compounds are versatile building blocks for creating polymers with specific properties, including those with electroluminescent and photoconductive characteristics. mdpi.comnih.gov Academic research continues to focus on controlled polymerization techniques, such as RAFT polymerization, to synthesize complex macromolecular architectures based on polyvinylpyrrolidone for tailored applications. mdpi.com
The ability to synthesize a variety of vinyl ethers and N-vinyl derivatives from readily available acetylene highlights its continued importance as a feedstock in polymer science, enabling the development of materials with tailored properties for numerous technological applications. mdpi.comnih.govmdpi.comresearchgate.net
Ethyne in Advanced Organic Synthesis and Materials Science
Acetylene (B1199291) as a Versatile Synthon for Complex Molecular Architectures
Ethyne's sp-hybridized carbon atoms and the electron density of its triple bond make it highly susceptible to various chemical transformations, serving as a versatile synthon for assembling complex organic molecules. fiveable.mepearson.com Its reactivity allows participation in addition reactions, substitution reactions, and particularly, metal-catalyzed cross-coupling reactions. fiveable.mepearson.comresearchgate.net
A cornerstone transformation utilizing ethyne (B1235809) is the Sonogashira cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides/triflates. researchgate.netnih.govmdpi.com This reaction is widely applied for the synthesis of substituted alkynes and more intricate molecular scaffolds. nih.govmdpi.comnih.gov For instance, Sonogashira coupling of acetylene with iodo- and bromoarenes can yield symmetric diaryl ethynes. nih.govmdpi.com An example includes the palladium-catalyzed Sonogashira coupling of acetylene with methyl 4-iodobenzoate (B1621894) to produce 4,4′-(1,2-ethynediyl)-bisbenzoic acid, a comonomer for liquid crystalline polymers. mdpi.com
Ethyne is also a key reactant in vinylation processes, where it adds to various functional groups. The addition of alcohols to acetylene, known as vinylation, is an industrial method for synthesizing vinyl ethers. nih.gov Similarly, the addition of nitrogen compounds to acetylene provides a straightforward route to N-vinyl derivatives, which are valuable monomers for polymers with applications in diverse fields, including electroluminescent materials and pharmaceutical coatings. nih.govmdpi.com
Furthermore, ethyne can be employed in the synthesis of vinyl-substituted alcohols through catalytic transformations. A nickel catalysis-enabled method utilizes acetylene as a C2 synthon for the synthesis of vinyl-substituted alcohols via an oxa-metallacycle intermediate. rsc.org This approach offers mild conditions and good functional group tolerance, highlighting acetylene's utility in constructing important synthetic building blocks. rsc.org
Beyond these, ethyne is involved in three-component coupling reactions, such as the aldehyde-alkyne-amine coupling. nih.govmdpi.com Copper-catalyzed Sonogashira-type reactions facilitate the allylation of acetylene with allyl halides, yielding mono- or disubstituted products depending on the stoichiometry. nih.govmdpi.com Acetylene also adds to aldehydes and ketones to form α-ethynyl alcohols, a reaction catalyzed by copper acetylide. wikipedia.org
The deprotonation of acetylene by strong bases to form acetylides is another crucial aspect of its reactivity, enabling nucleophilic additions and further functionalization for the construction of complex molecules, including carbo- and heterocycles. wikipedia.orgresearchgate.net
Table 1 summarizes some key reactions where ethyne acts as a versatile synthon:
| Reaction Type | Description | Examples of Products | Relevant Citations |
| Sonogashira Cross-Coupling | Coupling of terminal alkynes with aryl/vinyl halides catalyzed by palladium and copper. | Diaryl ethynes, functionalized alkynes | researchgate.netnih.govmdpi.com |
| Vinylation | Addition of alcohols or nitrogen compounds to acetylene. | Vinyl ethers, N-vinyl derivatives | nih.govmdpi.com |
| Synthesis of Vinyl Alcohols | Catalytic addition of acetylene to aldehydes. | Vinyl-substituted alcohols | rsc.org |
| Three-Component Coupling | Reaction of aldehyde, alkyne, and amine. | Propargylamines | researchgate.net |
| Addition to Carbonyls | Addition of acetylene to aldehydes or ketones. | α-Ethynyl alcohols | wikipedia.org |
| Acetylide Formation & Reactions | Deprotonation of acetylene to form nucleophilic acetylides, followed by reaction with electrophiles. | Substituted alkynes, carbo- and heterocycles | wikipedia.orgresearchgate.net |
Synthesis of Functional Materials Precursors from Ethyne
Ethyne serves as a fundamental precursor for a wide array of functional materials, leveraging its ability to form conjugated systems and participate in polymerization reactions. It is a key building block in the production of various resins and plastics, including polyvinyl chloride (PVC). wikipedia.orgdoshisha.ac.jp
The polymerization of acetylene and its derivatives leads to conjugated polymers with interesting electronic and optical properties. Polyacetylene, though simple in structure, was one of the first conjugated polymers to demonstrate electrical conductivity upon doping. Beyond simple polyacetylene, ethyne is crucial for synthesizing monomers that are then polymerized to form more complex materials.
A significant class of materials derived from ethyne are those based on arylene ethynylene units. These subunits are incorporated into oligomers and polymers, forming conjugated systems with tunable optoelectronic properties. mdpi.commdpi.comresearchgate.netresearchgate.net Such materials are explored for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org
Ethyne is also used in the synthesis of precursors for microporous organic polymers (MOPs). sioc-journal.cn These materials possess intrinsic porosity and high surface areas, making them suitable for applications such as gas storage and separation. sioc-journal.cn Oxidative dimerization of terminal alkynes, a reaction involving ethyne derivatives, is one strategy for constructing these microporous frameworks. sioc-journal.cn
Furthermore, acetylene-terminated resins (ATRs) are used to create high-performance thermosets known for their thermal resistance, low moisture uptake, and high strength. researchgate.net These materials are valuable in applications requiring robust performance under demanding conditions.
Examples of functional materials precursors synthesized from ethyne include:
Vinyl chloride (for PVC production). wikipedia.orgdoshisha.ac.jp
Monomers for conjugated polymers like poly(arylene ethynylene)s. mdpi.commdpi.comresearchgate.netresearchgate.net
Precursors for microporous organic polymers. sioc-journal.cn
Acetylene-terminated monomers for thermosetting resins. researchgate.net
Precursors for organic semiconductors and materials for optoelectronics. mdpi.commdpi.comnih.gov
Role of Acetylene in Supramolecular Chemistry and Macrocycle Design
Ethyne plays a vital role in supramolecular chemistry, particularly in the design and synthesis of macrocyclic structures. The rigid and linear nature of the ethynylene unit (–C≡C–) makes it an ideal linker for constructing well-defined, shape-persistent macrocycles with specific cavity sizes and geometries. beilstein-journals.orgoup.com
Macrocycles containing arylene ethynylene subunits have garnered significant attention. These structures can act as host molecules, encapsulating guest molecules within their cavities. beilstein-journals.org The ability to precisely control the size and shape of the macrocyclic cavity by incorporating ethynylene linkers is crucial for designing hosts with selective binding properties.
Various coupling reactions are employed for the synthesis of acetylene-containing macrocycles. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently used to link aryl or heteroaryl units with ethynylene spacers to form cyclic structures. beilstein-journals.orgoup.com Oxidative coupling reactions, like the Glaser-Eglinton coupling, are also effective methods for macrocyclization through the formation of butadiyne linkages from terminal alkynes. oup.comresearchgate.net
The incorporation of ethynylene units allows for the creation of macrocycles with extended π-conjugation, leading to interesting electronic and optical properties. nih.gov These conjugated macrocycles can exhibit unique redox behaviors and self-aggregation properties, forming ordered structures in the solid state. nih.gov
Examples of macrocyclic systems incorporating ethyne include:
Shape-persistent macrocycles based on phenylene ethynylene backbones. beilstein-journals.orgresearchgate.net
Macrocyclic polyethynes. nih.govmdpi.com
Chiral macrocycles constructed from aromatic units and acetylene linkers. oup.com
Giant macrocyclic oligothiophenes with ethynylene spacers. nih.gov
Thiophenophanes with ethyne spacers. researchgate.net
The design of these macrocycles often involves careful selection of building blocks and reaction conditions to favor cyclization over polymerization. The rigid ethynylene linkers contribute to the preorganization of linear precursors, facilitating the macrocyclization process. researchgate.net
Arylene Ethynylene Sub-units in Oligomeric, Dendrimeric, and Polymeric Systems
Arylene ethynylene (AE) subunits, consisting of aromatic rings linked by ethynylene (–C≡C–) groups, are fundamental building blocks for constructing a wide range of conjugated oligomers, dendrimers, and polymers. mdpi.comresearchgate.netacs.org These π-conjugated systems are extensively studied for their fascinating optical, electronic, and photophysical properties, leading to applications in various advanced materials. mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.org
Poly(arylene ethynylene)s (PAEs) are a prominent class of conjugated polymers synthesized using AE subunits. The synthesis of PAEs typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between dihaloaryl monomers and dialkyne monomers. mdpi.commdpi.comresearchgate.netresearchgate.netsioc-journal.cnacs.orgresearchgate.net The modular nature of this polymerization method allows for the incorporation of various aryl and alkyne units, enabling control over the polymer structure and properties. researchgate.netresearchgate.net
The properties of AE-based oligomers and polymers are highly dependent on their structure, including the nature of the aromatic rings, the length of the conjugated system, and the presence of substituents. mdpi.comresearchgate.netresearchgate.netresearchgate.net By tailoring these structural parameters, researchers can tune the electronic band gap, absorption and emission wavelengths, solubility, and self-assembly behavior of these materials. mdpi.comresearchgate.netresearchgate.netresearchgate.net
AE subunits are also incorporated into dendrimeric structures, creating star-shaped or branched conjugated systems. acs.org These dendrimers exhibit unique photophysical properties and can form ordered nanostructures. acs.org
Applications of AE-based oligomers, dendrimers, and polymers are diverse and rapidly expanding:
Organic Electronics: Used as active layers in OLEDs, OPVs, and field-effect transistors due to their charge transport and light-emitting properties. researchgate.netresearchgate.net
Sensors: AE-based conjugated systems exhibit changes in their optical or electronic properties upon interaction with analytes, making them suitable for chemical and biological sensing applications. mdpi.comresearchgate.netbeilstein-journals.org
Microporous Materials: Microporous organic polymers (MOPs) based on AE frameworks are explored for gas storage and separation. sioc-journal.cn
Nonlinear Optics: Some AE-containing systems exhibit significant nonlinear optical properties. acs.org
The ability to synthesize well-defined AE oligomers and polymers with precise control over their length and sequence is crucial for establishing structure-property relationships and developing high-performance materials. mdpi.comresearchgate.net
Table 2 provides examples of AE-based systems and their applications:
| System Type | Description | Applications | Relevant Citations |
| Oligo(arylene ethynylene)s (OAEs) | Short conjugated chains of alternating aryl and ethynylene units. | Sensors, building blocks for polymers, studies of conjugation effects. | mdpi.comresearchgate.netacs.orgresearchgate.net |
| Poly(arylene ethynylene)s (PAEs) | Long conjugated polymers of alternating aryl and ethynylene units. | OLEDs, OPVs, sensors, microporous materials, nonlinear optics. | mdpi.commdpi.comresearchgate.netresearchgate.netbeilstein-journals.orgsioc-journal.cnacs.org |
| AE Dendrimers | Branched structures with AE subunits radiating from a core. | Unique photophysical properties, nanostructured materials. | acs.org |
| Hybrid Systems | Copolymers combining AE units with other conjugated segments (e.g., arylene vinylenes). | Tunable electronic and optical properties for optoelectronics. | mdpi.comresearchgate.net |
Environmental and Astrochemistry of Acetylene
Acetylene (B1199291) in Atmospheric Chemical Processes
Acetylene, systematically named ethyne (B1235809), is introduced into the Earth's atmosphere from various sources, primarily related to combustion. Global emissions are estimated to be approximately 7 teragrams (Tg) per year. researchgate.net Roughly half of these emissions originate from biofuel combustion, with the remainder being equally divided between fossil fuel combustion and biomass burning. researchgate.net In the troposphere, the primary mechanism for the removal of acetylene is its reaction with the hydroxyl radical (OH). researchgate.net This chemical interaction results in a relatively short atmospheric lifetime for acetylene, estimated to be around 2 to 3 weeks. researchgate.net Due to its distinct sources and specific reaction pathways, the atmospheric concentration of acetylene, often in conjunction with carbon monoxide (CO), can serve as an indicator for tracking air mass origins and chemical aging.
| Atmospheric Parameter | Value/Description |
| Global Emissions | ~7 Tg per year researchgate.net |
| Primary Sources | Biofuel Combustion (~50%), Fossil Fuel Combustion (~25%), Biomass Burning (~25%) researchgate.net |
| Primary Sink | Reaction with the hydroxyl radical (OH) researchgate.net |
| Atmospheric Lifetime | Approximately 2-3 weeks researchgate.net |
Interstellar Formation Mechanisms of Aromatic Compounds via Acetylene Cyclotrimerization
In the vast, low-temperature, and low-pressure environment of the interstellar medium (ISM), acetylene is a key building block for the formation of aromatic molecules. nih.govnih.gov Benzene (B151609) (C₆H₆), the simplest polycyclic aromatic hydrocarbon (PAH), can be formed through the cyclotrimerization of three acetylene molecules. nih.govmdpi.com This process, however, often requires a catalyst to proceed efficiently under astrochemical conditions.
Quantum chemistry calculations and molecular dynamics simulations have shown that transition metal cations, such as iron (Fe⁺), scandium (Sc⁺), and titanium (Ti⁺), can act as effective catalysts. nih.govresearchgate.net These metal ions can facilitate the reaction, allowing it to proceed without a significant energy barrier. nih.govresearchgate.net The catalytic efficiency is influenced by the number of electrons in the 3d orbitals of the transition metal cation. nih.gov
One proposed mechanism involves the formation of benzene in a single step from three acetylene molecules on the surface of a transition metal cation that may be attached to solid water ice clusters. nih.govmdpi.com This catalytic pathway on ice grains is distinct from gas-phase mechanisms that might involve multiple steps and various intermediates. nih.govmdpi.com The presence of these metal-catalyzed pathways provides a viable route for the synthesis of the foundational aromatic rings in space, which are precursors to more complex PAHs ubiquitous in the ISM. nih.gov
| Catalyst System | Key Findings |
| Fe⁺ on Water Ice Clusters | Catalyzes a single-step benzene formation from three acetylene molecules with one transition state. nih.govmdpi.com |
| Bare Sc⁺ and Ti⁺ Cations | Act as efficient catalysts, allowing the conversion of acetylene to a benzene-metal-cation complex without an entrance barrier. nih.govresearchgate.net |
| Ligated TM⁺ (TM = Sc, Ti, Mn, Co, Ni) | Complexes with ligands like NC⁻ or (H₂O)₈ also show catalytic activity for acetylene cyclotrimerization. nih.govresearchgate.net |
Contribution of Ethyne to Polycyclic Aromatic Hydrocarbon (PAH) and Soot Formation
Ethyne is a critical precursor in the chemical pathways leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and soot during the incomplete combustion of hydrocarbons. researchgate.netnih.gov The process begins with the closure of the first aromatic ring, often benzene, which can then grow into larger, more complex PAH structures. arxiv.org
Studies on the pyrolysis of acetylene show a direct relationship between reaction conditions and the products formed. As the temperature increases in an acetylene pyrolysis system, soot formation is enhanced. researchgate.net However, the total yield of specific, individual PAHs often exhibits a maximum at a certain temperature before declining as they are incorporated into larger soot particles. researchgate.net
The mechanism of soot inception, the transition from gas-phase PAHs to condensed-phase particles, is an area of intensive research. A key step in this process is believed to be the dimerization of PAHs. rsc.orgacs.org Initially, PAHs may form physical dimers, which are then stabilized by the formation of covalent bonds, leading to a significant increase in soot concentration. rsc.org The dimerization of smaller PAHs, such as benzene and phenylacetylene, plays a significant role in the total soot concentration, highlighting the importance of reactant concentration in the nucleation process. rsc.org The resulting soot particles often contain PAHs with five-membered rings and aliphatic chain substitutions. rsc.org These pyrogenic PAHs can become adsorbed on or occluded within the soot matrix as it forms. nih.gov
| Process | Role of Ethyne/Acetylene | Key Findings |
| PAH Formation | Primary building block for the first aromatic rings. arxiv.org | PAH yield shows a maximum at a specific temperature during pyrolysis, while soot formation continuously increases with temperature. researchgate.net |
| Soot Nucleation | Precursor to PAHs which then undergo dimerization. | Covalently bonded PAH dimers are considered major contributors to soot nucleation. rsc.org |
| Soot Composition | Source of carbon for the soot matrix. | PAHs formed from acetylene pyrolysis are found to be primarily adsorbed on the soot particles. researchgate.netnih.gov |
Emerging Research Frontiers and Unresolved Challenges in Ethyne Chemistry
Development of Sustainable and Economically Viable Ethyne-Based Syntheses
Traditional ethyne (B1235809) production methods, such as the calcium carbide process and hydrocarbon cracking, heavily rely on fossil fuels, contributing to a significant carbon footprint. doshisha.ac.jpchemcess.com The calcium carbide process, while simple, has high energy requirements for calcium carbide production and generates environmentally problematic calcium hydroxide (B78521) waste. tjtywh.comresearchgate.net Cracking processes often produce ethyne as a byproduct and can involve high temperatures. chemcess.com
Emerging research is focused on developing more sustainable and economically viable routes. One promising avenue is the utilization of biochar, a carbon-rich solid from biomass pyrolysis, as a sustainable alternative feedstock for ethyne synthesis. bioengineer.org Integrating biochar into existing production pathways presents technical complexities related to feedstock consistency and process optimization. bioengineer.org
Another innovative approach involves synthesizing ethyne from carbon dioxide (CO₂) without using fossil fuels. doshisha.ac.jp Japanese researchers have developed an electrochemical process using high-temperature molten salts to produce calcium carbide from CO₂, which then reacts with water to yield ethyne. doshisha.ac.jp While this method offers a path towards a sustainable, resource-recycling industry, the current efficiency of the electrochemical process is less than 10% under most conditions, highlighting a challenge for scalability. doshisha.ac.jp
Advanced Understanding of Complex Reaction Mechanisms and Catalytic Pathways
A deeper understanding of the intricate mechanisms and catalytic pathways involved in ethyne transformations is crucial for developing more efficient and selective processes. Ethyne's triple bond provides high reactivity, enabling diverse downstream transformations beyond simple addition reactions. bioengineer.org
Research into the selective hydrogenation of ethyne to ethene, a critical step in producing polymer-grade ethene, highlights the complexity of these reactions. utwente.nlresearchgate.net Studies on palladium catalysts, commonly used for this process, have revealed that the selectivity is not solely due to thermodynamic factors. utwente.nl It is generally assumed that at least two different active sites are involved, potentially including the catalyst support. utwente.nl Ethane (B1197151) formation can occur through the co-hydrogenation of ethene, and a direct route from ethyne to ethane also exists, although it is typically of minor importance. utwente.nl Understanding the adsorption forms of ethyne on catalyst surfaces, such as palladium, is key to elucidating the reaction pathways, including oligomerization which can lead to the formation of undesirable byproducts like "green oils". utwente.nlacs.org
Computational studies, such as Density Functional Theory (DFT), are being employed to shed light on the mechanisms of ethyne transformations catalyzed by various metals, including nickel and iridium. researchgate.netacs.org These studies help in understanding intermediate species, transition states, and the factors influencing selectivity, such as the nature of the alkyne and the catalyst's oxidation state. researchgate.net
Challenges remain in fully unraveling the complex interplay between ethyne, hydrogen, intermediates, and catalyst surfaces, especially in the presence of other hydrocarbons like ethene. Further research is needed to clarify the roles of different active sites, the influence of catalyst promoters, and the mechanisms of catalyst deactivation, such as polymer formation during hydrogenation. utwente.nlresearchgate.net
Exploration of Novel Applications of Ethyne in Emerging Chemical Fields
Ethyne's unique reactivity makes it a valuable building block for synthesizing a wide range of organic compounds. mdpi.com Beyond its traditional uses in welding and the production of vinyl chloride monomer (VCM) for PVC, researchers are exploring novel applications in emerging chemical fields. bioengineer.orgtjtywh.comnih.gov
Recent progress highlights ethyne's utility in various organic transformations, including vinylation processes, cross-coupling reactions, synthesis of substituted alkynes, and the preparation of heterocycles. mdpi.comnih.gov These reactions are crucial for the synthesis of complex molecules, including pharmaceuticals and biologically active substances. mdpi.comnih.gov The use of calcium carbide to generate ethyne in situ for reactions like the vinylation of indoles demonstrates a practical approach for utilizing ethyne in complex synthesis. mdpi.comnih.gov
Ethyne is also being explored as a precursor for novel polymeric materials with specific properties. mdpi.com For example, the addition of thiols and selenols to ethyne provides a simple route to vinyl sulfides and vinyl selenides, which are intermediates for sulfur-containing polymers with applications in plastic lenses, optical discs, and coatings. mdpi.com
Furthermore, ethyne's potential extends to sustainable chemical production. Diethylene glycol has been explored as a cheap and environmentally friendly equivalent of ethyne in the synthesis of 2,3-disubstituted furan (B31954), releasing only water and alcohol as waste. acs.org This exemplifies the search for sustainable routes to valuable chemicals using ethyne or its equivalents.
The exploration of ethyne in emerging fields is driven by its potential to provide access to diverse molecular structures and materials. Challenges include developing highly selective and efficient routes for these novel applications and integrating ethyne chemistry into sustainable industrial processes.
Rational Design and Optimization of Catalytic Systems for Ethyne Transformations
The development of efficient and selective catalysts is paramount for advancing ethyne chemistry. Rational catalyst design, moving beyond traditional trial-and-error approaches, is a key research frontier. royalsocietypublishing.orgmdpi.com This involves using computational methods and a deep understanding of reaction mechanisms to design catalysts with desired properties. royalsocietypublishing.orgrsc.org
For the selective hydrogenation of ethyne to ethene, a critical industrial process, significant effort is directed towards designing catalysts that maximize ethene yield while minimizing the formation of unwanted ethane and oligomers. researchgate.netrsc.org Palladium-based catalysts are widely studied, and research focuses on modifying them with other metals (bimetallic or trimetallic catalysts) or using different supports to improve performance. researchgate.netacs.orgrsc.org For instance, modifying palladium catalysts with inert metals can lead to site isolation, reducing polymerization reactions that require multiple active sites. acs.org Non-precious metal catalysts, such as copper and nickel-based systems, are also being investigated as more cost-effective alternatives to precious metals like palladium. researchgate.net
Rational design strategies involve identifying key descriptors that correlate with catalytic performance, such as the d-band center of metals or the adsorption energies of reactants and intermediates. royalsocietypublishing.orgrsc.org By understanding these relationships, researchers can computationally screen and design catalysts with optimized properties. royalsocietypublishing.orgrsc.org For example, the adsorption energies of ethyne and ethene on a metal surface are correlated with the activity and selectivity of ethyne hydrogenation, allowing for the screening of optimal catalysts by balancing these interactions. rsc.org
The use of computational modeling, including DFT calculations and microkinetic modeling, is essential for understanding the relationship between catalyst structure, reaction mechanisms, and performance, guiding the rational design process. royalsocietypublishing.orgresearchgate.net Novel catalyst architectures, such as single-atom catalysts dispersed on supports like covalent organic frameworks, are being explored to maximize atomic efficiency and control selectivity. mdpi.com
Q & A
Q. What are the standard analytical methods for detecting and quantifying Ethiin in plant extracts?
this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection . Sample preparation involves homogenizing Allium tissues, followed by solvent extraction (e.g., methanol/water mixtures) to isolate sulfur-containing compounds. Method validation requires calibration curves with certified this compound standards and controls for matrix effects.
Q. What biochemical properties of this compound are critical for experimental design?
Key properties include its solubility in polar solvents (e.g., water, ethanol), thermal stability (degradation above 60°C), and reactivity under oxidative conditions . These properties dictate storage conditions (−20°C, inert atmosphere) and handling protocols to prevent degradation during experiments.
Q. How is this compound synthesized or isolated from natural sources?
this compound can be extracted from Allium species via steam distillation or solid-phase extraction (SPE) . Synthetic routes involve thioether oxidation using hydrogen peroxide to produce methionine sulfoxide analogs, followed by purification via column chromatography . Purity assessment requires nuclear magnetic resonance (NMR) and elemental analysis.
Q. What are the best practices for storing this compound to ensure stability?
Store this compound in airtight, amber vials at −20°C under nitrogen to prevent oxidation. Lyophilized samples retain stability for longer periods. Regular stability testing via HPLC is recommended to monitor degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound's role in Allium metabolic pathways?
Use isotopic labeling (e.g., ¹³C or ³⁴S) to trace this compound incorporation into secondary metabolites. Employ knockout mutant studies in model Allium species to observe phenotypic changes. Control variables include soil sulfur content, light exposure, and growth stage .
Q. What methodologies resolve contradictions in this compound stability data across studies?
Conduct reproducibility trials under standardized conditions (pH, temperature, oxygen levels). Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables. Cross-validate results using differential scanning calorimetry (DSC) and FT-IR spectroscopy .
Q. How should interdisciplinary studies integrate this compound's biochemistry with pharmacological effects?
Combine in vitro bioassays (e.g., enzyme inhibition) with metabolomic profiling to map this compound's interaction networks. Use systems biology tools (e.g., KEGG pathway analysis) to correlate biochemical data with pharmacological outcomes. Collaborate with computational chemists for molecular docking simulations .
Q. What statistical models are appropriate for analyzing this compound's dose-response bioactivity?
For linear relationships, use multiple regression analysis ; for non-linear responses, apply logistic regression or Hill slope models . Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk tests and Levene's test . Report confidence intervals and effect sizes to address variability .
Q. How can biases in observational studies of this compound's natural occurrence be mitigated?
Implement stratified random sampling across diverse Allium subspecies and geographic regions. Use blinded analysis to reduce observer bias. Include negative controls (e.g., sulfur-depleted soils) and validate findings with LC-MS/MS .
Q. What ethical considerations apply to studies involving this compound-derived compounds in human trials?
Ensure informed consent documents specify data usage (e.g., GDPR compliance for EU studies). Anonymize participant data and store it securely. Address potential conflicts of interest in publications, particularly if commercializing derivatives .
Methodological Resources
- Data Analysis : Use R or Python for multivariate statistics ; cite protocols from –10.
- Experimental Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Interdisciplinary Collaboration : Reference frameworks from and for integrating biochemical and pharmacological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
